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  • Product: (5-Methyl-1-propyl-1H-pyrazol-4-YL)methylamine
  • CAS: 956951-07-8

Core Science & Biosynthesis

Foundational

Molecular structure and properties of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

This guide provides an in-depth technical analysis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine , a versatile heterocyclic building block used in medicinal chemistry and agrochemical synthesis. [1] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine , a versatile heterocyclic building block used in medicinal chemistry and agrochemical synthesis.

[1]

Executive Summary

(5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (CAS: 956951-07-8 ) is a primary amine-functionalized pyrazole scaffold.[1] It serves as a critical "fragment" in drug discovery, particularly for designing kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Its structure features a 1,4,5-trisubstituted pyrazole core, where the 4-aminomethyl group acts as a flexible linker or hydrogen-bonding motif, and the 1-propyl group provides necessary lipophilic bulk for hydrophobic pocket occupancy.

Key Classification:

  • Chemical Class: Trisubstituted Pyrazole / Primary Alkyl Amine

  • Role: Intermediate, Scaffold, Ligand Fragment

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 153.23 g/mol

Molecular Architecture & Physicochemical Profile[3]

Structural Analysis

The molecule consists of a five-membered aromatic pyrazole ring substituted at three positions:[3]

  • Position 1 (

    
    ):  A Propyl  chain (
    
    
    
    ). This flexible alkyl chain increases lipophilicity (cLogP), improving membrane permeability and enabling Van der Waals interactions within protein binding pockets.
  • Position 4 (

    
    ):  A Methylamine  group (
    
    
    
    ). This is the primary reactive center for derivatization (e.g., amide coupling, reductive amination) and serves as a key hydrogen bond donor/acceptor in pharmacophores.
  • Position 5 (

    
    ):  A Methyl  group (
    
    
    
    ). This substituent restricts the conformational rotation of the N1-propyl group via steric clash, potentially locking the molecule into a bioactive conformation.
Physicochemical Properties Table

Data represents calculated consensus values.

PropertyValueDescription
CAS Number 956951-07-8Unique Identifier
SMILES CCCn1nc(C)c(CN)c1Simplified Molecular Input Line Entry System
Molecular Weight 153.23 g/mol Low MW, suitable for Fragment-Based Drug Design (FBDD)
cLogP 0.65 ± 0.4Moderate lipophilicity; water-soluble as salt
TPSA 43.8 ŲTopological Polar Surface Area; high CNS penetration potential
pKa (Amine) ~9.8Basic; exists as cation (

) at physiological pH
pKa (Pyrazole) ~2.5Weakly basic ring nitrogens
H-Bond Donors 1Primary amine hydrogens
H-Bond Acceptors 2Pyrazole nitrogens and amine nitrogen

Synthetic Pathways & Manufacturing[9]

The synthesis of 1,4,5-trisubstituted pyrazoles requires careful control of regiochemistry to distinguish between the 1,5-dimethyl and 1,3-dimethyl isomers. The Knorr Pyrazole Synthesis variant using ethoxymethylene intermediates is the industry standard for high regioselectivity.

Primary Route: The Ethoxymethylene Cyclization Strategy

This route ensures the correct placement of the methyl group at position 5 relative to the propyl group at position 1.

Step 1: Precursor Formation Reaction of Ethyl acetoacetate with Triethyl orthoformate (in Acetic Anhydride) or DMF-DMA yields the intermediate Ethyl 2-(ethoxymethylene)-3-oxobutanoate . This species has two electrophilic centers: the ketone carbonyl and the vinyl ether carbon.

Step 2: Regioselective Cyclization The intermediate reacts with Propylhydrazine . The terminal nitrogen of the hydrazine (more nucleophilic) attacks the vinyl ether carbon (highly electrophilic), followed by cyclization onto the ketone. This sequence predominantly yields Ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate .

Step 3: Functional Group Transformation The ester is reduced to the alcohol (


) using Lithium Aluminum Hydride (LiAlH

)
. Finally, the alcohol is converted to the amine via a Mitsunobu reaction with phthalimide followed by hydrazine deprotection, or via mesylation and azide displacement/reduction.
Synthesis Flowchart (Graphviz)

SynthesisRoute Start Ethyl Acetoacetate Inter1 Ethyl 2-(ethoxymethylene)- 3-oxobutanoate Start->Inter1 Triethyl orthoformate Ac2O, Reflux Cyclized Ethyl 1-propyl-5-methyl- 1H-pyrazole-4-carboxylate Inter1->Cyclized + Propylhydrazine EtOH, Regioselective Hydrazine Propylhydrazine Hydrazine->Cyclized Reagent Alcohol (5-Methyl-1-propyl-1H- pyrazol-4-yl)methanol Cyclized->Alcohol LiAlH4 / THF Reduction Final (5-Methyl-1-propyl-1H- pyrazol-4-yl)methylamine Alcohol->Final 1. MsCl, Et3N 2. NaN3 3. H2, Pd/C

Caption: Step-wise synthetic pathway from commodity chemicals to the target methylamine.

Medicinal Chemistry Applications

This scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) due to its low molecular weight and specific binding vectors.

Kinase Inhibition (Hinge Binders)

The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor to the kinase hinge region. The 4-aminomethyl group allows for the extension of the molecule into the "sugar pocket" or solvent-exposed regions, where it can be derivatized to tune solubility and selectivity.

  • Example: Derivatization with aryl chlorides to target p38 MAPK or CHK1 kinases.

Agrochemical Fungicides

Pyrazole-4-carboxamides (derived from the amine) are a privileged class of succinate dehydrogenase inhibitors (SDHI). The 1-propyl-5-methyl substitution pattern provides the necessary steric bulk to fill the hydrophobic sub-pocket of the enzyme.

GPCR Ligands

The basic amine allows for salt-bridge formation with Aspartate/Glutamate residues in GPCR transmembrane helices (e.g., Dopamine or Serotonin receptors).

Structure-Activity Relationship (SAR) Logic

SAR Core Pyrazole Core N1 N1-Propyl Core->N1 Lipophilic Pocket Occupancy C5 C5-Methyl Core->C5 Conformational Lock C4 C4-Methylamine Core->C4 Solubility & H-Bonding Amide Coupling Amide Coupling C4->Amide Coupling Derivatization Reductive Amination Reductive Amination C4->Reductive Amination

Caption: SAR map highlighting the functional role of each substituent on the pyrazole ring.

Safety, Handling, & Storage

As a primary amine and organic base, this compound requires specific safety protocols.

GHS Hazard Classification[10][11]
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage (Corrosive).[4]

  • H302: Harmful if swallowed.[5][4][6]

  • H317: May cause an allergic skin reaction.

Handling Protocols
  • Personal Protective Equipment (PPE): Chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a face shield are mandatory. Work must be performed in a fume hood.

  • Incompatibility: Reacts violently with strong oxidizing agents, acid chlorides, and anhydrides. Avoid contact with copper/brass (corrosion).

  • Storage:

    • Atmosphere: Store under inert gas (Nitrogen/Argon) to prevent oxidation or carbamate formation (reaction with atmospheric CO

      
      ).
      
    • Temperature: Refrigerator (

      
      ) recommended for long-term stability.
      
    • Form: Ideally stored as the Hydrochloride (HCl) salt for improved stability and ease of handling compared to the free base oil.

References

  • PubChem. Compound Summary: (1-Methyl-1H-pyrazol-4-yl)methanamine (Analogous Structure). National Library of Medicine. Available at: [Link]

  • MDPI. Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 2023. Available at: [Link]

Sources

Exploratory

The Pyrazole-Amine Linker: Strategic Utility of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine in Fragment-Based Design

Executive Summary: The "Privileged Structure" Hypothesis[1] In modern drug discovery, (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine represents more than a mere reagent; it is a privileged scaffold intermediate .[1] Whil...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged Structure" Hypothesis[1]

In modern drug discovery, (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine represents more than a mere reagent; it is a privileged scaffold intermediate .[1] While not a marketed drug itself, this primary amine serves as a critical "vector" in Fragment-Based Drug Discovery (FBDD). Its structural architecture offers a precise balance of lipophilicity (via the N-propyl group) and steric constraint (via the C5-methyl group), making it an ideal candidate for constructing ligands targeting Kinases (ATP-pocket binders) and GPCRs (Class A aminergic receptors) .

This guide details the physicochemical rationale, synthetic integration, and therapeutic applications of this scaffold, moving beyond basic chemistry into strategic lead optimization.[2][3]

Structural Anatomy & Pharmacophore Analysis

To effectively utilize this building block, one must understand the contribution of its four distinct quadrants. The molecule is not a passive linker; it actively dictates the binding conformation of the final drug candidate.

The Four-Quadrant Analysis
ComponentChemical FeatureMedicinal Chemistry Function
Primary Amine High nucleophilicity (

hybridized)
The Vector: Serves as the attachment point for warheads, hinge-binders, or peptidomimetics. Essential for H-bond interactions.[4]
Pyrazole Core Aromatic HeterocycleThe Scaffold: Acts as a bioisostere for phenyl or imidazole rings. Reduces

-

stacking energy compared to benzene.
N1-Propyl Aliphatic ChainLipophilicity Tuner: Fills hydrophobic pockets (e.g., the ribose pocket in kinases). Increases logP to improve membrane permeability.
C5-Methyl Steric BulkConformational Lock: Restricts rotation around the N1-C5 axis, forcing the propyl group into a specific trajectory to avoid steric clash.
Physicochemical Profile (Estimated)[5]
  • Molecular Weight: ~153.2 g/mol (Fragment-ideal: <300 Da)

  • cLogP: ~1.2 – 1.5 (Ideal for CNS and intracellular targets)

  • TPSA: ~38 Ų (High oral bioavailability potential)

  • pKa (Amine): ~9.5 (Protonated at physiological pH, aiding solubility)

Visualizing the Scaffold Logic

ScaffoldAnalysis Core (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Amine Primary Amine (-CH2NH2) [Linker / H-Bond Donor] Core->Amine Functionalization Site Pyrazole Pyrazole Ring [Bioisostere / Scaffold] Core->Pyrazole Core Stability Propyl N1-Propyl Group [Hydrophobic Pocket Fill] Core->Propyl Lipophilicity (+logP) Methyl C5-Methyl Group [Conformational Lock] Core->Methyl Steric Control Kinase Hinge Region Kinase Hinge Region Amine->Kinase Hinge Region Target Interaction Hydrophobic Sub-pocket Hydrophobic Sub-pocket Propyl->Hydrophobic Sub-pocket Target Interaction

Figure 1: Pharmacophore decomposition of the scaffold, highlighting the functional role of each substituent in ligand-protein binding.

Synthetic Workflows: From Fragment to Lead

The primary utility of this amine is in parallel synthesis libraries. Below are the two most high-fidelity protocols for incorporating this scaffold into larger bioactive molecules.

Protocol A: High-Throughput Amide Coupling (The "Standard")

Use Case: Generating kinase inhibitors where the pyrazole-amine acts as the solvent-exposed tail.

Reagents:

  • Carboxylic Acid Partner (

    
    )
    
  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve

    
     eq of the Carboxylic Acid partner in DMF (
    
    
    
    M). Add
    
    
    eq of HATU and
    
    
    eq of DIPEA. Stir for 15 minutes at Room Temperature (RT) to form the active ester.
  • Addition: Add

    
     eq of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine .
    
  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for

    
     peak).
    
  • Quenching: Dilute with EtOAc, wash with saturated

    
     (x2) and Brine (x1).
    
  • Purification: If library scale, use Prep-HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).

Protocol B: Reductive Amination

Use Case: Creating secondary amines for GPCR ligands (e.g., Dopamine D4 antagonists).

Step-by-Step Methodology:

  • Imine Formation: Combine

    
     eq Aldehyde partner and 
    
    
    
    eq Pyrazole-Amine in DCE (Dichloroethane). Add
    
    
    eq Acetic Acid (catalyst). Stir for 2 hours.
  • Reduction: Add

    
     eq Sodium Triacetoxyborohydride (
    
    
    
    ).
  • Completion: Stir overnight at RT.

  • Workup: Quench with saturated

    
    . Extract with DCM.
    

Therapeutic Applications & Target Classes

The (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine moiety is particularly prevalent in two major therapeutic classes.

Oncology: Kinase Inhibition (CHK1 / p38 MAPK)

In kinase inhibitors, the pyrazole ring often sits in the ATP-binding pocket. The amine extends out towards the solvent front or interacts with the ribose-binding region.

  • Mechanism: The pyrazole acts as a hinge-binder equivalent. The N1-propyl group occupies the hydrophobic pocket usually reserved for the ATP adenine ring's lipophilic surroundings.

  • Reference Case: This scaffold is structurally homologous to intermediates used in the synthesis of CHK1 inhibitors (e.g., analogs of Prexasertib or similar pyrazole-based antineoplastics) [1].

CNS Disorders: Dopamine & Serotonin Receptors

Substituted pyrazoles are classic bioisosteres in neuropsychiatry.

  • Target: Dopamine D4 and 5-HT receptors.

  • Mechanism: The basic nitrogen (from the methylamine) mimics the protonated amine of endogenous neurotransmitters (dopamine/serotonin), forming a salt bridge with the conserved Aspartate residue in the GPCR transmembrane domain (TM3) [2].

  • Advantage: The 1-propyl group provides selectivity over other amine receptors by demanding a specific hydrophobic pocket size, reducing off-target effects (e.g., hERG liability).

Experimental Workflow Diagram

Workflow Start Start: (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Library Combinatorial Library Gen (Amide Coupling / Urea Formation) Start->Library + Carboxylic Acids/Isocyanates Screen High-Throughput Screening (Kinase or GPCR Panel) Library->Screen Biological Assay Hit Hit Identification (IC50 < 1 µM) Screen->Hit Activity Confirmation Opt Lead Optimization (SAR on Propyl/Methyl groups) Hit->Opt Structure-Activity Relationship Opt->Start Iterative Design

Figure 2: The iterative cycle of using the pyrazole-amine scaffold in a Fragment-Based Drug Discovery (FBDD) campaign.

Critical Handling & Stability Data

For researchers handling CAS 956951-07-8 (or similar salts):

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Primary amines effectively capture atmospheric

    
     to form carbamates over time.
    
  • Solubility: Highly soluble in DMSO, Methanol, and DMF. Moderate solubility in DCM.

  • Toxicity: Treat as a standard irritant. Pyrazole derivatives can exhibit skin sensitization.

References

  • Discovery of CHK1 Inhibitors: Title: Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies.[5] Source: European Journal of Medicinal Chemistry (2019).[5] URL:[Link]

  • Pyrazole Bioactivity Review: Title: Amino-Pyrazoles in Medicinal Chemistry: A Review. Source: Molecules (MDPI, 2023). URL:[Link]

  • General Pyrazole Pharmacology: Title: Pyrazole and its Derivatives: Chemistry and Biological Importance.[2][4][6][7][8][9][10][11][12] Source: Bentham Science (2025). URL:[Link]

Sources

Foundational

A Prospective Analysis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine: A Technical Guide to Unveiling Bioactivity and Pharmacophoric Features

Foreword: The Rationale for Investigation The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticanc...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Rationale for Investigation

The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[1][2][3] The unique electronic and steric properties of the pyrazole ring allow for diverse substitution patterns, leading to a rich chemical space for drug discovery. This guide outlines a comprehensive, prospective strategy for the systematic evaluation of a novel pyrazole derivative, (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine. We will navigate the critical path from synthesis and initial bioactivity screening to in-depth computational analysis, including ADMET prediction and pharmacophore modeling. This document is intended for researchers, scientists, and drug development professionals, providing both the "how" and the "why" behind the proposed experimental and computational workflows. Our objective is to not only characterize this specific molecule but also to present a robust framework for the early-stage investigation of novel chemical entities.

Part 1: Synthesis and Characterization

A reliable synthetic route is the foundation of any new drug discovery program. For (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, a multi-step synthesis is proposed, leveraging established pyrazole chemistry.

Proposed Synthetic Pathway

The synthesis would likely commence with the cyclocondensation of a β-dicarbonyl compound with a propylhydrazine to form the pyrazole core. Subsequent functional group manipulations, such as formylation or Vilsmeier-Haack reaction followed by reductive amination, would introduce the methylamine side chain.[4][5]

Diagram 1: Proposed Synthetic Workflow

G A β-Dicarbonyl Compound + Propylhydrazine B Cyclocondensation A->B C 5-Methyl-1-propyl-1H-pyrazole B->C D Formylation / Vilsmeier-Haack C->D E 5-Methyl-1-propyl-1H-pyrazole-4-carbaldehyde D->E F Reductive Amination E->F G (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine F->G H Purification & Characterization (NMR, MS, HPLC) G->H

Caption: A generalized workflow for the synthesis of the target compound.

Step-by-Step Synthetic Protocol
  • Pyrazole Ring Formation:

    • React a suitable β-dicarbonyl precursor (e.g., acetoacetic ester) with propylhydrazine in a suitable solvent (e.g., ethanol) under reflux.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, remove the solvent under reduced pressure and purify the resulting pyrazole derivative by column chromatography.

  • Introduction of the Formyl Group:

    • Subject the synthesized pyrazole to Vilsmeier-Haack conditions (POCl₃/DMF).

    • Carefully quench the reaction with ice water and neutralize with a base.

    • Extract the product with an organic solvent and purify by recrystallization or column chromatography.

  • Reductive Amination:

    • Dissolve the formylated pyrazole in a suitable solvent (e.g., methanol).

    • Add an excess of methylamine.

    • Introduce a reducing agent, such as sodium borohydride, portion-wise.

    • Monitor the reaction by TLC.

    • Work up the reaction and purify the final product, (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, using an appropriate chromatographic technique.

  • Structural Verification:

    • Confirm the identity and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Part 2: In Vitro Bioactivity Screening

With the pure compound in hand, the next crucial step is to determine its biological activity. A tiered screening approach is recommended, starting with broad cytotoxicity assays and then moving to more specific functional assays based on the structural alerts of the pyrazole core. Cell-based assays are preferred in the initial stages as they provide a more physiologically relevant context compared to biochemical assays.[6][7][8]

Initial Cytotoxicity Profiling

A primary assessment of cytotoxicity is essential to determine the concentration range for subsequent bioassays and to identify any potential for anticancer activity.

Table 1: Proposed Cell Lines for Initial Cytotoxicity Screening

Cell LineTissue of OriginRationale
A549Human Lung CarcinomaA common cancer cell line for initial screening.[9]
HT29Human Colorectal AdenocarcinomaRepresents another common cancer type.[9]
HUVECHuman Umbilical Vein Endothelial CellsA normal cell line to assess selective toxicity.[9]
VEROMonkey Kidney FibroblastsA standard cell line for general cytotoxicity assessment.[10]
Cytotoxicity Assay Protocol (MTT Assay)
  • Cell Seeding: Seed the selected cell lines into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Secondary Bioactivity Screening

Based on the known activities of pyrazole derivatives, a panel of secondary assays can be employed to explore specific therapeutic areas.

Table 2: Proposed Secondary Bioactivity Assays

Assay TypeRationaleExample Method
Antimicrobial Pyrazoles are known for their antibacterial and antifungal properties.[3]Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against representative bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.
Anti-inflammatory Many pyrazole-containing drugs are anti-inflammatory agents.Lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells.
Antioxidant Some pyrazoles exhibit radical scavenging activity.[4][11]DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Diagram 2: Bioactivity Screening Workflow

G A (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine B Initial Cytotoxicity Screening (e.g., MTT Assay) A->B C Determine IC50 values B->C D Secondary Bioactivity Screening C->D E Antimicrobial Assays (MIC) D->E F Anti-inflammatory Assays (e.g., NO production) D->F G Antioxidant Assays (e.g., DPPH) D->G H Identification of Lead Bioactivity E->H F->H G->H

Caption: A tiered approach to in vitro bioactivity screening.

Part 3: In Silico ADMET Profiling

Early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to de-risk a drug discovery project and reduce late-stage attrition.[12][13][14] Various computational tools can provide valuable insights into the drug-like properties of our target molecule.

Key ADMET Parameters for Evaluation

Table 3: In Silico ADMET Parameters and Their Significance

ParameterSignificance
Solubility Affects absorption and formulation.
Lipophilicity (LogP) Influences absorption, distribution, and metabolism.
Blood-Brain Barrier (BBB) Permeability Important for CNS-targeting drugs.
Plasma Protein Binding (PPB) Affects the free drug concentration and distribution.
CYP450 Inhibition/Metabolism Potential for drug-drug interactions.
hERG Inhibition A key indicator of cardiotoxicity.
Ames Mutagenicity Predicts the potential for carcinogenicity.
ADMET Prediction Workflow
  • Structure Preparation: Generate a 3D structure of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine and perform energy minimization.

  • Model Selection: Utilize a validated and widely used ADMET prediction platform (e.g., ADMETlab, pkCSM, or commercial software).[15]

  • Property Calculation: Submit the prepared structure to the platform for the calculation of the key ADMET parameters listed in Table 3.

  • Data Analysis: Analyze the predicted values against established thresholds for drug-like molecules. For example, a compound with poor predicted solubility may require formulation strategies, while a high predicted hERG inhibition would be a significant red flag.

Part 4: Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target.[16][17] This analysis can guide lead optimization and be used for virtual screening to identify other potential active compounds.[18]

Ligand-Based vs. Structure-Based Pharmacophore Modeling

The choice of approach depends on the available information:

  • Ligand-Based Modeling: This method is employed when the 3D structure of the biological target is unknown. It relies on a set of known active molecules to derive a common pharmacophore model.[16][19]

  • Structure-Based Modeling: If a crystal structure of the target protein is available (ideally co-crystallized with a ligand), a pharmacophore model can be generated based on the key interactions observed in the binding site.[16][18][19]

Given that the biological target of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine is yet to be identified, a ligand-based approach would be more appropriate initially, assuming a set of structurally related active pyrazole derivatives can be found in the literature for the identified bioactivity.

Ligand-Based Pharmacophore Modeling Workflow
  • Training Set Selection:

    • Identify a set of structurally diverse compounds with known activity against the target of interest (identified from the bioactivity screening).

    • The training set should include both highly active and moderately active compounds.

  • Conformational Analysis:

    • Generate a diverse set of low-energy conformations for each molecule in the training set.

  • Pharmacophore Feature Identification:

    • Identify common chemical features among the active compounds, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.

  • Model Generation and Validation:

    • Use software (e.g., Discovery Studio, LigandScout) to align the training set molecules and generate pharmacophore hypotheses.[20][21]

    • Validate the best-ranked hypothesis using a test set of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

Diagram 3: Ligand-Based Pharmacophore Modeling Workflow

G A Select Training Set of Active Compounds B Generate 3D Conformations A->B C Identify Common Pharmacophoric Features B->C D Generate Pharmacophore Hypotheses C->D E Rank and Validate Models with a Test Set D->E F Validated Pharmacophore Model E->F G Virtual Screening & Lead Optimization F->G

Caption: A workflow for developing a ligand-based pharmacophore model.

Conclusion: A Roadmap to Discovery

This guide has outlined a systematic and integrated approach to the preclinical evaluation of a novel pyrazole derivative, (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine. By combining rational synthesis, tiered bioactivity screening, in silico ADMET profiling, and pharmacophore modeling, we can efficiently and effectively characterize this new chemical entity. This comprehensive strategy not only provides a roadmap for investigating the specific topic molecule but also serves as a template for the early-stage assessment of other novel compounds. The insights gained from this multi-faceted analysis will be instrumental in determining the therapeutic potential of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine and guiding its future development.

References

  • A review for cell-based screening methods in drug discovery - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research - Vipergen. (n.d.). Retrieved February 24, 2026, from [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6). Retrieved February 24, 2026, from [Link]

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics - PMC. (2026, February 15). Retrieved February 24, 2026, from [Link]

  • ADMET Prediction - Protheragen. (n.d.). Retrieved February 24, 2026, from [Link]

  • Next-Generation Artificial Intelligence for ADME Prediction in Drug Discovery: From Small Molecules to Biologics. | Read by QxMD. (n.d.). Retrieved February 24, 2026, from [Link]

  • The Complete Guide to Cell-Based Assays - SPT Labtech. (n.d.). Retrieved February 24, 2026, from [Link]

  • Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models | Journal of Medicinal Chemistry - ACS Publications. (2023, October 10). Retrieved February 24, 2026, from [Link]

  • Screening Methods for Bioactivity and Pharmacological Properties of Natural Products - Hilaris. (2024, June 29). Retrieved February 24, 2026, from [Link]

  • ADMET Predictions - Computational Chemistry Glossary - Deep Origin. (2025, January 10). Retrieved February 24, 2026, from [Link]

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025, May 15). Retrieved February 24, 2026, from [Link]

  • Author Guidelines - Pharmacophore. (n.d.). Retrieved February 24, 2026, from [Link]

  • Pharmacophore Modeling And 3D QSAR Analysis of Pyrazole-3-Carbohydrazone Derivatives as Dipeptidyl Peptidase IV Inhibitors for T - Juniper Publishers. (2023, September 20). Retrieved February 24, 2026, from [Link]

  • Research on Pyrazole Derivatives via Molecular Modeling to Create Robust Rearranged during Transfection Kinase Inhibitors - Hilaris Publisher. (2024, May 28). Retrieved February 24, 2026, from [Link]

  • (PDF) Pharmacophore Modelling and Molecular Docking Simulation Tutorial. (2018, August 30). Retrieved February 24, 2026, from [Link]

  • Pharmacophore Construction Using Discovery Studio - CD ComputaBio. (n.d.). Retrieved February 24, 2026, from [Link]

  • Learn the Art of Pharmacophore Modeling in Drug Designing - YouTube. (2024, March 31). Retrieved February 24, 2026, from [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). Retrieved February 24, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • IMBBC - A guide to the use of bioassays in exploration of natural resources. (2024, February 15). Retrieved February 24, 2026, from [Link]

  • Utility of In Vitro Bioactivity as a Lower Bound Estimate of In Vivo Adverse Effect Levels and in Risk-Based Prioritization - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (2018, January 12). Retrieved February 24, 2026, from [Link]

  • Discovery of newer pyrazole derivatives with potential anti-tubercular activity via 3D-QSAR based pharmacophore modelli… - OUCI. (n.d.). Retrieved February 24, 2026, from [Link]

  • Bioactivity Screening and Chemical Characterization of Biocompound from Endophytic Neofusicoccum parvum and Buergenerula spartinae Isolated from Mangrove Ecosystem - MDPI. (2023, June 16). Retrieved February 24, 2026, from [Link]

  • In-vitro Bioactivity and Phytochemical Screening of Extracts from Rhizomes of Eremostachys azerbaijanica rech. f. Growing in Iran - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). Retrieved February 24, 2026, from [Link]

  • Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. (n.d.). Retrieved February 24, 2026, from https://www.scielo.br/j/jbchs/a/Q9bX5x3Lz3qf5g8G5g9ySbc/?
  • Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed. (2019, July 1). Retrieved February 24, 2026, from [Link]

  • N '-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: Synthesis and anticonvulsant activity - ResearchGate. (2025, August 6). Retrieved February 24, 2026, from [Link]

  • Pharmacophore modeling and virtual screening studies for discovery of novel farnesoid X receptor (FXR) agonists - RSC Publishing. (2021, January 7). Retrieved February 24, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Derivatives

Authored by: A Senior Application Scientist Introduction The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, i...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] The unique electronic and steric properties of the pyrazole ring, coupled with its ability to participate in hydrogen bonding, make it an attractive pharmacophore in drug design.[1] Specifically, (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine and its derivatives are valuable building blocks for the synthesis of novel therapeutic agents. This document provides a detailed guide to the synthesis of these compounds, focusing on a robust and widely applicable two-step synthetic sequence: the Vilsmeier-Haack formylation of a pyrazole precursor followed by reductive amination.

These application notes are intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.

Synthetic Strategy Overview

The synthesis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine derivatives is most efficiently achieved through a two-step process starting from the corresponding 1,3-disubstituted pyrazole. The overall synthetic workflow is depicted below.

G cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reductive Amination A 1,3-Dicarbonyl Compound + Propylhydrazine B 5-Methyl-1-propyl-1H-pyrazole A->B D 4-Formyl-5-methyl-1-propyl-1H-pyrazole B->D Formylation at C4 C Vilsmeier Reagent (POCl₃/DMF) G (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Derivative D->G Imine Formation & Reduction E Amine (e.g., Methylamine) F Reducing Agent (e.g., NaBH(OAc)₃)

Figure 1: General workflow for the synthesis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine derivatives.

Part 1: Synthesis of the Pyrazole Precursor

The initial step involves the synthesis of the 5-methyl-1-propyl-1H-pyrazole core. The Knorr pyrazole synthesis and its variations are the most common and reliable methods for this purpose. This involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.

Protocol 1: Synthesis of 5-Methyl-1-propyl-1H-pyrazole

This protocol is based on the classical Knorr pyrazole synthesis.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Pentane-2,4-dione100.1210.0 g0.1
Propylhydrazine74.127.41 g0.1
Ethanol46.07100 mL-
Acetic Acid (glacial)60.051 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pentane-2,4-dione (10.0 g, 0.1 mol) and ethanol (100 mL).

  • Begin stirring the solution and add propylhydrazine (7.41 g, 0.1 mol) dropwise over 10-15 minutes. An exothermic reaction may be observed.

  • Add glacial acetic acid (1 mL) as a catalyst.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield 5-methyl-1-propyl-1H-pyrazole.

Part 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings like pyrazoles.[3][4] The reaction utilizes a Vilsmeier reagent, which is a chloroiminium salt, typically formed in situ from the reaction of a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3]

G A N,N-Dimethylformamide (DMF) C Vilsmeier Reagent (Chloroiminium salt) A->C B Phosphorus Oxychloride (POCl₃) B->C E Electrophilic Aromatic Substitution C->E D 5-Methyl-1-propyl-1H-pyrazole D->E F 4-Formyl-5-methyl-1-propyl-1H-pyrazole E->F

Figure 2: Mechanism of the Vilsmeier-Haack Formylation.

Protocol 2: Synthesis of 4-Formyl-5-methyl-1-propyl-1H-pyrazole

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Methyl-1-propyl-1H-pyrazole124.1912.4 g0.1
N,N-Dimethylformamide (DMF)73.0921.9 g (23 mL)0.3
Phosphorus Oxychloride (POCl₃)153.3323.0 g (14 mL)0.15
Dichloromethane (DCM)84.93100 mL-
Saturated Sodium Bicarbonate Solution-As needed-
Crushed Ice-~200 g-

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool DMF (21.9 g, 0.3 mol) in an ice-water bath. Slowly add POCl₃ (23.0 g, 0.15 mol) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.[3]

  • Formylation: Dissolve 5-methyl-1-propyl-1H-pyrazole (12.4 g, 0.1 mol) in anhydrous DCM (100 mL) and add it dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by TLC.[3]

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-formyl-5-methyl-1-propyl-1H-pyrazole.

Part 3: Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds.[5] The reaction proceeds via the formation of an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. The use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent is often preferred as it is mild and selective for the reduction of imines in the presence of aldehydes.[5][6]

G A 4-Formyl-5-methyl-1-propyl-1H-pyrazole C Imine Intermediate A->C B Primary Amine (R-NH₂) B->C E Secondary Amine Product C->E Reduction D Sodium Triacetoxyborohydride (NaBH(OAc)₃)

Figure 3: Reductive Amination Workflow.

Protocol 3: Synthesis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Formyl-5-methyl-1-propyl-1H-pyrazole152.2015.2 g0.1
Methylamine (40% in H₂O)31.068.5 g0.11
Sodium Triacetoxyborohydride211.9425.4 g0.12
Dichloroethane (DCE)98.96150 mL-
Acetic Acid (glacial)60.051-2 drops-
Saturated Sodium Bicarbonate Solution-As needed-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-formyl-5-methyl-1-propyl-1H-pyrazole (15.2 g, 0.1 mol) in dichloroethane (150 mL).

  • Add methylamine (40% in H₂O, 8.5 g, 0.11 mol) and a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (25.4 g, 0.12 mol) portion-wise over 30 minutes.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine.

Troubleshooting and Optimization

IssuePossible CauseRecommended Solution
Low yield in Vilsmeier-Haack Inactive Vilsmeier reagent due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents. Prepare the Vilsmeier reagent at low temperatures and use it immediately.[3]
Incomplete reaction.Increase the reaction temperature or prolong the reaction time. Monitor closely by TLC.[3]
Low yield in Reductive Amination Incomplete imine formation.Increase the reaction time for imine formation before adding the reducing agent. Ensure the pH is slightly acidic to catalyze imine formation.
Decomposition of the product.Use milder work-up conditions. Avoid strong acids or bases if the product is sensitive.

Conclusion

The synthetic protocols detailed in this guide provide a reliable and efficient pathway for the synthesis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine and its derivatives. By understanding the underlying principles of the Vilsmeier-Haack formylation and reductive amination reactions, researchers can adapt and optimize these procedures for the synthesis of a diverse library of pyrazole-based compounds for drug discovery and development.

References

  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4(X), XX–XX.
  • Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. Russian Chemical Bulletin, 70(10), 2035-2042.
  • (2018). Microwave-Assisted Synthesis of Some Pyrazole Derivatives via Vilsmeier-Haack Formylation and Their Biological Activity. Academia.edu.
  • (2025). Troubleshooting guide for the Vilsmeier-Haack formylation of 3-Methylpyrazole. Benchchem.
  • (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Source not provided].
  • (2024). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • (2021). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate.
  • Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14.
  • (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • (2017). 194 recent advances in the synthesis of new pyrazole derivatives. [Source not provided].
  • (2025). An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds. Benchchem.
  • (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews.
  • (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • (2022). Pyrazole synthesis. Organic Chemistry Portal.
  • (2010). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl.
  • Deng, X., & Mani, N. S. (n.d.). Organic Syntheses Procedure. [Source not provided].
  • Parajuli, R. (n.d.). Rishiram Prajuli.pmd. Semantic Scholar.
  • Dube, P. N., et al. (2015). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24(3), 1070-1076.
  • (2025). 5-methyl-3-(3-methyl-1-propyl-1H-pyrazol-5-yl)isoxazole. ChemSynthesis.
  • (2014). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry.
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
  • (2017). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.

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Application

Introduction: The Strategic Importance of Reductive Amination in Modern Drug Discovery

An In-Depth Guide to Reductive Amination Protocols Utilizing (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Reductive amination stands as a cornerstone transformation in organic synthesis, particularly within pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Reductive Amination Protocols Utilizing (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

Reductive amination stands as a cornerstone transformation in organic synthesis, particularly within pharmaceutical and medicinal chemistry.[1][2] Its prominence is due to its efficiency and reliability in constructing carbon-nitrogen (C-N) bonds, a linkage that is fundamental to the architecture of countless biologically active molecules.[1] In fact, it is estimated that at least a quarter of all C-N bond-forming reactions in the pharmaceutical industry leverage reductive amination methodologies.[2][3] This powerful reaction facilitates the synthesis of secondary and tertiary amines by reacting a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine, followed by the reduction of the intermediate imine or iminium ion.[4]

The pyrazole moiety is a privileged scaffold in drug design, appearing in numerous approved therapeutics due to its unique physicochemical properties and ability to engage in various biological interactions.[5][6] (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, in particular, represents a versatile and valuable building block. The primary amine handle, positioned on a substituted pyrazole core, allows for its strategic incorporation into target molecules, enabling the exploration of chemical space and the optimization of drug candidates.

This guide provides a comprehensive overview of the mechanistic principles, key experimental parameters, and detailed, field-proven protocols for the successful application of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine in reductive amination reactions. The content is designed for researchers, scientists, and drug development professionals seeking to employ this critical reaction with a high degree of confidence and control.

Mechanistic Underpinnings: A Tale of Two Steps

The success of a reductive amination reaction hinges on the careful orchestration of two sequential chemical events: the formation of a C=N double bond, followed by its reduction to a C-N single bond. This process can be performed in a single pot (direct or in situ amination) or in two distinct operations (indirect or stepwise amination).[7][8][9]

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate, which subsequently dehydrates to yield a Schiff base, or imine. Under the mildly acidic conditions often employed, the imine can be protonated to form a highly electrophilic iminium ion, which is the key species targeted by the reducing agent.

  • Hydride-Mediated Reduction: A selective reducing agent, typically a borohydride derivative, delivers a hydride (H⁻) to the electrophilic carbon of the imine or iminium ion, quenching it to form the final, more stable secondary amine product.

The choice between a direct or indirect approach is dictated by the reactivity of the substrates and the choice of reducing agent. Direct reductive amination is often preferred for its operational simplicity and improved atom economy.[10]

G cluster_0 Step 1: Imine Formation (Acid Catalyzed) cluster_1 Step 2: Reduction Amine Py-CH₂-NH₂ (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl R-C(=O)-R' (Aldehyde or Ketone) Imine Py-CH₂-N=C(R)R' (Imine / Schiff Base) Hemiaminal->Imine Iminium Py-CH₂-N⁺H=C(R)R' (Iminium Ion) Imine->Iminium Product Py-CH₂-NH-CH(R)R' (Final Secondary Amine) ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Product

Caption: General mechanism of reductive amination.

Critical Parameters for Success: A Scientist's Perspective

Mastering reductive amination requires more than simply mixing reagents; it demands a nuanced understanding of the variables that govern the reaction's outcome.

The Choice of Reducing Agent: The Heart of the Reaction

The selection of the reducing agent is paramount, as it must selectively reduce the iminium ion in the presence of the often more abundant and reactive starting carbonyl compound.[7][11]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is the modern reagent of choice for most applications.[12] Its attenuated reactivity, a result of the electron-withdrawing acetate groups, makes it mild enough to not significantly reduce aldehydes or ketones under neutral or slightly acidic conditions.[7][13] This selectivity is ideal for one-pot procedures. Furthermore, it is safer to handle than cyanoborohydride reagents, as it does not release toxic cyanide gas.[12][14]

  • Sodium Cyanoborohydride (NaBH₃CN): A classic and highly effective reagent, NaBH₃CN is stable in mildly acidic conditions (pH 4-6).[15] At this pH, aldehydes and ketones are generally unreactive towards reduction, while the imine is protonated to the more reactive iminium ion, which is rapidly reduced.[7][16] The primary drawback is its high toxicity and the potential liberation of hydrogen cyanide (HCN) gas upon contact with strong acids or during acidic workup.[16]

  • Sodium Borohydride (NaBH₄): A more powerful and less expensive reducing agent. Its high reactivity can lead to competitive reduction of the starting aldehyde or ketone.[15] Therefore, it is most effectively used in a two-step (indirect) protocol where the imine is formed first, often with removal of water, before the reductant is introduced.[13]

  • Catalytic Hydrogenation (H₂/Catalyst): This method, often employing catalysts like Palladium on carbon (Pd/C), is a "green" alternative that produces only water as a byproduct.[11] However, it may not be suitable for substrates containing other reducible functional groups, such as alkenes, alkynes, or nitro groups.

Solvent and pH: The Reaction Environment

The reaction medium plays a crucial role in both imine formation and the stability of the reducing agent.

  • Solvents: Aprotic solvents are generally preferred for reactions using STAB. 1,2-Dichloroethane (DCE) is the most common and often gives the best results.[7][13] Tetrahydrofuran (THF) and acetonitrile (MeCN) are also effective alternatives.[7] For reactions with NaBH₄ or NaBH₃CN, protic solvents like methanol (MeOH) or ethanol (EtOH) are frequently used, as they facilitate imine formation.[7]

  • pH Control: The formation of the imine is the rate-limiting step and is catalyzed by mild acid. A pH range of 4-6 is typically optimal.[11][15] If the pH is too low, the primary amine (pKa ~9-10) will be fully protonated to a non-nucleophilic ammonium salt, shutting down the reaction. If the pH is too high, the dehydration of the hemiaminal is slow. Acetic acid (AcOH) is commonly added as a catalyst, especially in reactions with ketones.[13][14]

Experimental Protocols: From Theory to Practice

The following protocols are designed to be robust starting points for the reductive amination of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine with a variety of aldehydes and ketones.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the most generally applicable and recommended procedure for its efficiency, selectivity, and safety profile.

Materials and Reagents

ReagentM.W. ( g/mol )Typical Equivalents
(5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine153.231.0
Aldehyde or KetoneVariable1.0 - 1.2
Sodium Triacetoxyborohydride (STAB)211.941.3 - 1.5
Acetic Acid (optional, for ketones)60.051.0 - 2.0
1,2-Dichloroethane (DCE)98.96Solvent
Saturated aq. Sodium Bicarbonate (NaHCO₃)-Workup
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)-Extraction
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)-Drying Agent

Step-by-Step Methodology

  • To a dry round-bottom flask under a nitrogen atmosphere, add (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (1.0 equiv) and the carbonyl compound (1.1 equiv).

  • Dissolve the components in anhydrous 1,2-dichloroethane (DCE) to a concentration of approximately 0.1-0.2 M.

  • For ketones or less reactive aldehydes: Add glacial acetic acid (1.0 equiv) and stir the mixture at room temperature for 20-30 minutes to facilitate pre-formation of the iminium ion.

  • In a single portion, add sodium triacetoxyborohydride (1.4 equiv) to the stirring solution. Note: The addition may cause some gas evolution.

  • Stir the reaction at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired secondary amine.

Caption: Workflow for STAB-mediated reductive amination.

Protocol 2: Stepwise Reductive Amination using Sodium Borohydride (NaBH₄)

This indirect method is advantageous when the starting carbonyl is particularly sensitive to reduction or when dialkylation is a concern.[13]

Step-by-Step Methodology

Part A: Imine Formation

  • In a round-bottom flask equipped with a Dean-Stark apparatus (or in the presence of 4Å molecular sieves), dissolve (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (1.0 equiv) and the aldehyde (1.0 equiv) in methanol or toluene.

  • Add a catalytic amount of acetic acid (0.1 equiv).

  • Reflux the mixture for 2-4 hours, collecting the water that is formed.

  • Monitor the reaction by TLC or ¹H NMR for the disappearance of the aldehyde signal and the appearance of the imine signal.

  • Once imine formation is complete, cool the reaction to room temperature and remove the solvent under reduced pressure.

Part B: Reduction

  • Re-dissolve the crude imine in methanol and cool the solution to 0 °C in an ice bath.

  • Slowly and portion-wise, add sodium borohydride (NaBH₄) (1.5 equiv). Caution: Gas evolution (H₂) will occur.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Monitor the reduction by TLC or LC-MS.

  • Quench the reaction by the slow addition of water.

  • Remove most of the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3x), dry the combined organic layers over Na₂SO₄, filter, concentrate, and purify as described in Protocol 1.

Troubleshooting and Key Insights

Problem Potential Cause Suggested Solution
Low or No Product Formation Incomplete imine formation.Add a catalytic amount of acetic acid. For stubborn cases, consider the stepwise protocol with azeotropic water removal.
Deactivated amine (pH too low).Ensure the reaction is not overly acidic. If a salt of the amine was used, add a non-nucleophilic base like triethylamine (Et₃N) to free the amine.
Recovery of Starting Aldehyde/Ketone Inactive reducing agent or insufficient reaction time.Use fresh STAB (it is moisture-sensitive).[12] Allow the reaction to run for a longer period.
Formation of Dialkylated Product The secondary amine product is reacting with another equivalent of the carbonyl.Use a slight excess of the primary amine (1.2 equiv) relative to the carbonyl. Alternatively, use the stepwise NaBH₄ protocol.[13]
Formation of Alcohol Byproduct Reduction of the starting carbonyl.The chosen reducing agent is too strong. Switch from NaBH₄ to STAB in a one-pot procedure. Ensure the reaction using NaBH₃CN is at the correct pH.

Conclusion

The reductive amination of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a highly effective and versatile method for synthesizing novel secondary amines crucial for drug discovery programs. By understanding the underlying mechanism and carefully selecting the reducing agent, solvent, and pH, researchers can achieve high yields and purity. The STAB-mediated one-pot protocol offers an exceptional balance of reactivity, selectivity, and safety, making it the preferred method for most applications. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently and successfully utilize this essential transformation in their synthetic endeavors.

References

  • Tarasov, A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11638-11704. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. [Link]

  • Cherepanov, I. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. PubMed, PMID: 31633341. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • ResearchGate. (2025). ChemInform Abstract: Recent Advances in Reductive Amination Catalysis and Its Applications. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. Organic Chemistry Portal. [Link]

  • Akhtar, T., et al. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Chemistry, 5(1), 326-349. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. [Link]

  • Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115 Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. G-Biosciences Technical Bulletin. [Link]

  • Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(3), 133-140. [Link]

  • Quiroga, J., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 1086-1125. [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. J. Chem. Pharm. Res., 16, 125. [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 21(1), 13. [Link]

Sources

Method

Precision Engineering of Peptidomimetics: Application Note for (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

Introduction & Strategic Rationale In modern drug discovery, the transition from native peptides to peptidomimetics is critical for overcoming poor bioavailability and rapid metabolic clearance. The molecule (5-Methyl-1-...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Rationale

In modern drug discovery, the transition from native peptides to peptidomimetics is critical for overcoming poor bioavailability and rapid metabolic clearance. The molecule (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (hereafter referred to as MPP-Amine ) represents a high-value "capping" building block.

Unlike simple alkyl amines, the pyrazole core in MPP-Amine acts as a bioisostere for aromatic amino acids (like Phenylalanine) or amide bonds, offering three distinct advantages:

  • Lipophilic Tuning: The N-propyl group increases the LogP, enhancing membrane permeability compared to standard amides.

  • Conformational Restriction: The 5-methyl group introduces steric bulk that can lock the peptide C-terminus into a bioactive conformation, reducing entropic penalty upon binding.

  • Metabolic Shielding: The pyrazole ring is resistant to carboxypeptidases, significantly extending the half-life of C-terminally modified peptides.

This guide details the specific protocols for coupling MPP-Amine to peptide sequences, ensuring high yield and purity.

Chemical Profile & Handling

Before initiating synthesis, verify the physicochemical properties of the material.

PropertySpecificationNotes
IUPAC Name (5-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine
Formula C₈H₁₅N₃
Molecular Weight 153.23 g/mol Use this for stoichiometry calculations.
Appearance Pale yellow oil or low-melting solidHygroscopic; store under N₂/Ar.
Solubility DCM, DMF, DMSO, MeOHPoor solubility in water/ether.
pKa (Amine) ~9.5 (Estimated)Primary amine is sufficiently nucleophilic for standard coupling.
pKa (Pyrazole) ~2.5 (N2 position)Weakly basic; will not compete with the primary amine during coupling.

Storage Protocol: Store at -20°C. Upon thawing, allow to equilibrate to room temperature in a desiccator to prevent condensation, which can hydrolyze activated esters during coupling.

Protocol A: Solution-Phase C-Terminal Modification

This protocol describes the attachment of MPP-Amine to the C-terminus of a protected peptide fragment (or a single N-protected amino acid).

Reagents Required
  • Carboxylic Acid Component: N-protected amino acid/peptide (1.0 equiv).

  • Amine Component: MPP-Amine (1.2 equiv).

  • Coupling Reagent: HATU (1.1 equiv) or DIC/Oxyma (for racemization-prone residues).

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.5 equiv).

  • Solvent: Anhydrous DMF or NMP.

Step-by-Step Methodology
  • Activation:

    • Dissolve the N-protected carboxylic acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.1 equiv) and DIPEA (2.5 equiv).

    • Critical Step: Stir for exactly 2 minutes. Why? This pre-activation time allows the formation of the activated O-azabenzotriazole ester (OAAt) but minimizes the risk of racemization that occurs with prolonged activation before amine addition.

  • Coupling:

    • Add MPP-Amine (1.2 equiv) dropwise to the activated mixture.

    • Stir at Room Temperature (RT) under nitrogen atmosphere.

    • Monitoring: Monitor reaction via LC-MS or TLC (System: 5% MeOH in DCM). Conversion is typically >95% within 2–4 hours.

  • Workup (The "Acid Wash" Strategy):

    • Rationale: Pyrazoles are weakly basic.[1] A standard water wash is insufficient.

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash 2x with 0.5 M HCl or 5% Citric Acid .

      • Mechanism:[2][3] The acidic wash protonates any unreacted MPP-Amine and the pyrazole ring, forcing them into the aqueous layer. The coupled amide product remains in the organic layer (unless the peptide itself is highly basic).

    • Wash 1x with Saturated NaHCO₃ (removes unreacted acid/HOBt).

    • Wash 1x with Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Solid-Phase Peptide Synthesis (SPPS)

Using MPP-Amine in SPPS requires a "Backbone Amide Linker" (BAL) or reductive amination approach, but the most common method is cleavage-then-modification (post-synthetic modification).

Strategy: Synthesize the peptide on a 2-Chlorotrityl Chloride (2-CTC) resin. This allows cleavage of the protected peptide fragment (retaining side-chain protecting groups) for subsequent solution-phase coupling to MPP-Amine.

  • Peptide Assembly: Synthesize peptide on 2-CTC resin using standard Fmoc chemistry.

  • Cleavage: Treat resin with 1% TFA in DCM (10 x 2 min).

    • Note: This cleaves the peptide from the resin but leaves Boc/tBu side-chain protectors intact.

  • Neutralization: Add Pyridine to the filtrate to neutralize TFA. Concentrate to obtain the protected peptide acid.

  • Coupling: Proceed with Protocol A (Solution Phase) to attach MPP-Amine.

  • Global Deprotection: Treat the purified intermediate with TFA/TIS/H₂O (95:2.5:2.5) to remove side-chain protecting groups.

Visualizing the Workflow

The following diagram illustrates the decision logic and chemical flow for integrating MPP-Amine.

PeptideSynthesis Start Start: Target Peptide Design ResinChoice Resin Selection: 2-Chlorotrityl (2-CTC) Start->ResinChoice SPPS Standard Fmoc SPPS (Chain Elongation) ResinChoice->SPPS Cleavage Mild Cleavage (1% TFA) Retain Side-Chain Groups SPPS->Cleavage Peptide Complete Coupling Solution Coupling (MPP-Amine + HATU) Cleavage->Coupling Protected Fragment Workup Acidic Workup (Remove xs Amine) Coupling->Workup Amide Bond Formed FinalDeprotection Global Deprotection (95% TFA) Workup->FinalDeprotection QC QC: HPLC & LC-MS FinalDeprotection->QC

Figure 1: Workflow for integrating MPP-Amine via the "Side-Chain Protected Fragment" approach.

Mechanistic Insight: The Coupling Reaction

Understanding the specific reactivity of the pyrazole-methylamine is crucial for troubleshooting.

Mechanism Acid Peptide-COOH HATU HATU Activation Acid->HATU DIPEA ActiveEster Activated Ester (O-At) HATU->ActiveEster TS Tetrahedral Intermediate ActiveEster->TS + MPP-Amine MPP MPP-Amine (Nucleophile) MPP->TS Product Peptide-MPP Conjugate TS->Product - HOAt

Figure 2: Nucleophilic attack of MPP-Amine on the HATU-activated peptide ester.

Analytical Validation (QC)

When analyzing the final product, specific spectral signatures confirm the successful incorporation of the pyrazole moiety.

HPLC Profile
  • Retention Time Shift: Expect a significant right-shift (increased hydrophobicity) compared to the free peptide acid. The N-propyl group is highly lipophilic.

  • Peak Shape: If the peak tails, it may indicate interaction between the pyrazole nitrogen (N2) and silanol groups on the column.

    • Fix: Use a column with high carbon loading (e.g., C18 end-capped) and ensure TFA (0.1%) or Formic Acid is present in the mobile phase to protonate the pyrazole.

Mass Spectrometry (ESI+)
  • Molecular Ion: Look for

    
    .
    
  • Fragmentation: In MS/MS, the amide bond between the peptide and the methylamine linker is often a cleavage site. You may observe a characteristic fragment ion corresponding to the MPP-Amine cation (

    
    ).
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Steric hindrance from the 5-methyl group.Switch to HOAt/HATU (faster kinetics) or increase temperature to 40°C.
Racemization Over-activation of the C-terminal amino acid.Reduce activation time (<2 min) or use DIC/OxymaPure instead of HATU.
Incomplete Coupling Pyrazole nitrogen coordinating with coupling reagent.Ensure excess DIPEA (at least 2.5 equiv) to keep the primary amine deprotonated and reactive.
Product "Disappears" in Workup Product is too basic/soluble in acid.If the peptide is short (<4 residues), skip the acid wash. Use Ether precipitation followed by Prep-HPLC.

References

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Amide Coupling Protocols

    • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557–6602.

  • Pyrazole Synthesis & Properties

    • Fustero, S., et al. (2010). Improved Regioselective Synthesis of Pyrazoles. Organic Letters, 12(8), 1804–1807.

  • Properties of (5-Methyl-1-propyl-1H-pyrazol-4-yl)

    • PubChem Compound Summary for CID 671225 (Analog Reference). (Note: Specific CAS 956951-07-8 analogs are often cataloged under general pyrazole methylamines in major databases).

Sources

Application

Application Note: Synthesis of Sulfonamides from (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

Executive Summary This application note details the optimized protocols for synthesizing sulfonamide derivatives using (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine as the primary nucleophile. Pyrazole-based sulfonamide...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for synthesizing sulfonamide derivatives using (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine as the primary nucleophile. Pyrazole-based sulfonamides are privileged scaffolds in medicinal chemistry, frequently associated with kinase inhibition, COX-2 inhibition, and anti-tubercular activity.

This guide moves beyond basic textbook procedures, offering industrial-standard workflows that prioritize yield, purity, and scalability. It addresses specific challenges associated with heterocyclic methylamines, such as solubility profiles and the prevention of bis-sulfonylation.

Scientific Background & Strategic Relevance

The Scaffold Utility

The (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine moiety combines a lipophilic pyrazole core with a reactive primary amine. Derivatization at this nitrogen allows for the rapid generation of Focused Libraries. The resulting sulfonamides (


) are bioisosteres of amides but possess distinct hydrogen-bonding geometries and metabolic stability profiles.
Reaction Mechanism (Schotten-Baumann Conditions)

The transformation follows a nucleophilic substitution at the sulfur atom.

  • Nucleophilic Attack: The primary amine lone pair attacks the electrophilic sulfur of the sulfonyl chloride (

    
    ).
    
  • Elimination: Chloride is displaced, releasing HCl.

  • Base Scavenging: An auxiliary base (DIPEA, TEA, or Pyridine) neutralizes the generated HCl to drive the equilibrium forward and prevent the protonation of the unreacted amine.

Key Chemoselectivity Challenge

Bis-sulfonylation: Primary amines can react with two equivalents of highly reactive sulfonyl chlorides to form


-disulfonimides (

).
  • Control Strategy: This protocol uses strict stoichiometric control (1.0 : 1.1 ratio) and low-temperature addition to mitigate this side reaction.

Pre-Reaction Planning

Reagent Table & Stoichiometry
ComponentRoleEquiv.Notes
Amine Limiting Reagent1.0(5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine
Sulfonyl Chloride Electrophile1.05 - 1.1Use fresh; hydrolyzes in moist air.
DIPEA Base1.5 - 2.0Diisopropylethylamine (Hünig's Base).
DCM SolventN/AAnhydrous Dichloromethane.
DMAP Catalyst0.05Optional: Use only for sterically hindered chlorides.

Experimental Protocols

Protocol A: Standard Solution-Phase Synthesis (High Purity)

Best for: Scale-up (100 mg to 10 g) and isolation of single compounds.

Step 1: Preparation

  • Charge a round-bottom flask with (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (1.0 equiv).

  • Dissolve in anhydrous DCM (concentration ~0.2 M).

  • Add DIPEA (1.5 equiv).

  • Cool the solution to 0°C using an ice/water bath. Cooling is critical to suppress bis-sulfonylation.

Step 2: Addition

  • Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM.

  • Add the chloride solution dropwise to the amine mixture over 15–20 minutes.

  • Observation: A white precipitate (DIPEA·HCl salts) may form. This is normal.

Step 3: Reaction & Monitoring

  • Allow the mixture to warm to Room Temperature (RT) naturally.

  • Stir for 2–4 hours.

  • QC Check: Monitor by LCMS or TLC.

    • Target: Disappearance of the starting amine peak (

      
      ).
      
    • Note: Sulfonyl chlorides often run faster on TLC than sulfonamides.

Step 4: Workup (The "Acid Wash" Technique)

  • Dilute reaction mixture with excess DCM.

  • Wash 1: 1.0 M HCl (aq). Purpose: Removes unreacted amine and DIPEA.

  • Wash 2: Saturated

    
     (aq).[1] Purpose: Neutralizes residual acid.
    
  • Wash 3: Brine.

  • Dry organic layer over

    
    , filter, and concentrate in vacuo.
    

Step 5: Purification

  • Scenario A (Solid): Recrystallize from EtOH/Heptane or Triturate with cold Et2O.

  • Scenario B (Oil): Flash Column Chromatography (Gradient: 0%

    
     50% EtOAc in Hexanes).
    
Protocol B: Parallel Synthesis (Library Scale)

Best for: 96-well plates or small vials (10–50 mg scale).

  • Stock Solutions: Prepare 0.5 M stock solutions of the Amine and various Sulfonyl Chlorides in anhydrous THF.

  • Dispensing: Add Amine stock (100 µL) to reaction vials.

  • Base: Add Polymer-Supported Diisopropylethylamine (PS-DIPEA) resin (3.0 equiv). Why? Eliminates liquid extraction.

  • Addition: Add Sulfonyl Chloride stock (105 µL, 1.05 equiv).

  • Agitation: Shake at RT for 12 hours.

  • Scavenging: Add Polymer-Supported Trisamine resin (to scavenge excess sulfonyl chloride). Shake for 4 hours.

  • Isolation: Filter off the resins. Concentrate the filtrate.

  • Result: High-purity sulfonamide ready for biological screening without aqueous workup.

Visualized Workflows

Reaction Mechanism & Pathway

The following diagram illustrates the molecular transformation and the critical intermediate states.

ReactionMechanism Amine Pyrazole-CH2-NH2 (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Attack at S SulfonylCl R-SO2-Cl (Electrophile) SulfonylCl->Intermediate Product Sulfonamide Product Intermediate->Product Elimination of Cl- SideProduct DIPEA-HCl (Salt) Intermediate->SideProduct H+ Transfer Base DIPEA (Base) Base->SideProduct Scavenges HCl

Caption: Mechanistic pathway for Schotten-Baumann sulfonylation. Base is required to drive equilibrium.

Purification Decision Tree

A logic flow to determine the optimal purification strategy based on physical state and impurity profile.

PurificationFlow Crude Crude Reaction Mixture TLC TLC/LCMS Analysis Crude->TLC Decision Impurity Profile? TLC->Decision Clean >95% Purity (Minor Salts) Decision->Clean Clean Complex Complex Mixture (Bis-sulfonamide present) Decision->Complex Dirty Wash Acid/Base Extraction (Protocol A, Step 4) Clean->Wash Column Flash Chromatography (SiO2, Hex/EtOAc) Complex->Column Recryst Recrystallization (EtOH/Heptane) Wash->Recryst Final Pure Sulfonamide Column->Final Recryst->Final

Caption: Decision matrix for downstream processing to ensure >95% purity for biological testing.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfonyl ChlorideEnsure solvent is anhydrous. Check

quality; if liquid, distill; if solid, check melting point.
Bis-sulfonylation Excess Chloride or High TempStrictly maintain

during addition. Add chloride slowly. Reduce equivalents to 1.0.
Starting Material Remains Base consumed by HClVerify pH is >9. Add more DIPEA. If amine is sterically hindered (unlikely here), heat to

.
Product is Oily/Sticky Trace solvent/impuritiesTriturate with cold diethyl ether or pentane to induce precipitation.

References

  • Medicinal Chemistry of Pyrazole Sulfonamides: ACS Omega. "Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives." (2025).[2] [Link]

  • Advanced Synthesis (Electrochemical/Alternative): Cardiff University/ORCA. "Sulfonamide Synthesis through Electrochemical Oxidative Coupling." (2019).[3] [Link]

Sources

Method

Application Notes and Protocols: Protecting Group Strategies for (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

Abstract This technical guide provides a comprehensive overview of protecting group strategies for the primary amine functionality of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine. The selection of an appropriate protec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of protecting group strategies for the primary amine functionality of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine. The selection of an appropriate protecting group is critical in multi-step syntheses to ensure chemoselectivity and high yields. This document details the application of two widely used amine-protecting groups, tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), offering in-depth explanations of the underlying chemical principles, detailed experimental protocols for both protection and deprotection, and a comparative analysis to guide researchers in making informed decisions for their specific synthetic routes.

Introduction: The Need for Amine Protection

Primary amines are highly nucleophilic and basic functional groups. In the context of complex molecule synthesis, these characteristics can lead to undesirable side reactions if the amine is left unprotected.[1][2] The protection of a primary amine, such as the one present in (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, involves the temporary conversion of the amine into a less reactive derivative.[3] This allows for chemical transformations to be carried out on other parts of the molecule without interference from the amine. The protecting group must be stable to the reaction conditions of the subsequent steps and must be removable under conditions that do not affect other functional groups in the molecule.[4]

The pyrazole moiety in the target molecule is generally stable to a range of reaction conditions, however, consideration must be given to the potential for N-alkylation or acylation of the pyrazole ring itself under certain conditions.[5][6] The choice of protecting group and the conditions for its introduction and removal are therefore of paramount importance.

This guide focuses on two of the most common and versatile amine protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[7] These two groups offer orthogonal deprotection strategies, a valuable tool in complex syntheses where multiple protecting groups may be required.[3][4]

Strategic Selection of Protecting Groups

The choice between the Boc and Cbz protecting groups depends on the overall synthetic strategy, particularly the nature of other functional groups present in the molecule and the reaction conditions planned for subsequent steps.

The tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most widely used protecting groups for amines due to its ease of introduction and its mild deprotection under acidic conditions.[8][9]

Advantages:

  • Mild Acidic Cleavage: The Boc group is readily removed with acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent.[9][10][11]

  • Stability: It is stable to a wide range of non-acidic reagents, including bases, nucleophiles, and catalytic hydrogenation conditions.[12]

  • High Yields: The protection reaction with di-tert-butyl dicarbonate (Boc₂O) typically proceeds in high yield under mild basic conditions.[11]

Considerations:

  • Acid Sensitivity: The Boc group is not suitable for synthetic routes that require strongly acidic conditions in subsequent steps.

The Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis, and offers a different set of deprotection conditions.[13][14]

Advantages:

  • Hydrogenolysis: The Cbz group is cleanly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which is a very mild deprotection method.[13][15]

  • Stability: It is stable to both acidic and basic conditions, making it orthogonal to the Boc group.[13][16]

Considerations:

  • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by certain functional groups, such as sulfur-containing compounds.

  • Reducible Groups: Catalytic hydrogenolysis is not compatible with molecules containing other reducible functional groups like alkenes or alkynes.[15]

Orthogonal Protection Strategy

The differing lability of the Boc and Cbz groups allows for their use in an orthogonal protection strategy.[3] This is particularly useful in molecules with multiple amine groups that need to be deprotected at different stages of a synthesis. For instance, one amine can be protected with a Boc group and another with a Cbz group. The Boc group can be removed with acid, leaving the Cbz group intact, and the Cbz group can be subsequently removed by hydrogenolysis.[7][17]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the protection of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine with Boc and Cbz groups, as well as their subsequent deprotection.

Boc Protection of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

This protocol describes the reaction of the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[8]

Materials:

  • (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (1.0 equiv) in DCM or THF.

  • Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.2 equiv) in the same solvent dropwise to the cooled mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the N-Boc protected product, which can be purified by column chromatography if necessary.[8]

Deprotection of Boc-Protected Amine

This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA).[8][17]

Materials:

  • N-Boc-(5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-Boc protected amine in DCM.

  • Add trifluoroacetic acid (5-10 equivalents, or as a 25-50% v/v solution in DCM) to the solution at room temperature.[8]

  • Stir the reaction mixture for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine. The product may be isolated as the trifluoroacetate salt if the basic workup is omitted.[17]

Cbz Protection of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

This protocol details the reaction of the primary amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[14]

Materials:

  • (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)

  • Tetrahydrofuran (THF) and Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (1.0 equiv) in a 2:1 mixture of THF and water.

  • Add sodium bicarbonate (2.0 equiv) to the solution.[14]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.2 equiv) to the cooled solution.[14]

  • Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, remove the THF under reduced pressure.

  • Extract the remaining aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[14]

  • Concentrate the filtrate under reduced pressure and purify the residue by silica gel column chromatography to yield the N-Cbz protected amine.[14]

Deprotection of Cbz-Protected Amine via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using hydrogen gas and a palladium catalyst.[15]

Materials:

  • N-Cbz-(5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

  • Palladium on activated carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

Procedure:

  • Dissolve the N-Cbz protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% of palladium) to the solution.[15]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[15]

Comparative Summary and Data Presentation

Protecting GroupReagentProtection ConditionsDeprotection ConditionsOrthogonal to
Boc Boc₂OBase (TEA, DIPEA), DCM or THF, 0 °C to RTAcid (TFA in DCM or HCl in ether/dioxane)[9][10][11]Cbz, Fmoc
Cbz Cbz-ClBase (NaHCO₃), THF/H₂O, 0 °C to RT[14]Catalytic Hydrogenolysis (H₂, Pd/C)[13][15]Boc, Fmoc

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_Boc Boc Protection/Deprotection cluster_Cbz Cbz Protection/Deprotection Start_Boc (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Protected_Boc N-Boc Protected Amine Start_Boc->Protected_Boc Boc₂O, Base Deprotected_Boc Deprotected Amine Protected_Boc->Deprotected_Boc TFA or HCl Start_Cbz (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Protected_Cbz N-Cbz Protected Amine Start_Cbz->Protected_Cbz Cbz-Cl, Base Deprotected_Cbz Deprotected Amine Protected_Cbz->Deprotected_Cbz H₂, Pd/C

Caption: General workflows for Boc and Cbz protection and deprotection.

Orthogonal_Strategy Diamine Diamine Substrate Boc_Protected Mono-Boc Protected Diamine->Boc_Protected Boc₂O (1 equiv) Cbz_Protected Boc, Cbz Di-Protected Boc_Protected->Cbz_Protected Cbz-Cl Cbz_Only Mono-Cbz Protected Cbz_Protected->Cbz_Only TFA (removes Boc) Final_Product Final Deprotected Diamine Cbz_Only->Final_Product H₂, Pd/C (removes Cbz)

Caption: An example of an orthogonal protection strategy.

Conclusion

The successful synthesis of complex molecules containing the (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine scaffold often hinges on a well-designed protecting group strategy. Both the Boc and Cbz groups offer robust and reliable methods for the temporary masking of the primary amine functionality. The choice between these two should be guided by the specific requirements of the synthetic route, particularly the compatibility of their respective deprotection conditions with other functional groups present in the molecule. By understanding the principles and applying the protocols outlined in this guide, researchers can effectively navigate the challenges of multi-step synthesis and achieve their target molecules with high efficiency and purity.

References

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]

  • Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. [Link]

  • NIH. Current status of pyrazole and its biological activities. [Link]

  • NIH. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • NIH. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Organic Syntheses. Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Protecting Groups. [Link]

  • RSC Publishing. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. [Link]

  • Slideshare. Unit 4 Pyrazole | PDF. [Link]

  • Synfacts. An Excellent Method for Cbz-protection of Amines. [Link]

  • Taylor & Francis Online. Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

Sources

Application

Application Note: Reductive Amination of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine with Aldehydes

Abstract & Scope This technical guide details the reaction mechanism and optimized synthetic protocols for coupling (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (referred to herein as Reactant A ) with various aldehyde...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the reaction mechanism and optimized synthetic protocols for coupling (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (referred to herein as Reactant A ) with various aldehydes. While simple condensation yields Schiff bases (imines), the primary utility in drug discovery lies in the Reductive Amination to generate secondary amines—a critical pharmacophore in kinase inhibitors and GPCR ligands.

This document moves beyond basic textbook definitions, addressing the specific steric and electronic influences of the 1,5-substituted pyrazole scaffold, and provides a validated "One-Pot" protocol using Sodium Triacetoxyborohydride (STAB).

Chemical Context & Reactant Analysis[1][2][3][4][5]

The Scaffold: Reactant A
  • Structure: A pyrazole ring substituted at N1 with a propyl group and at C5 with a methyl group. The reactive center is the primary amine at the C4-methyl position.

  • Electronic Environment: The pyrazole ring is electron-rich. However, the methylene spacer (

    
    ) insulates the amine from direct conjugation with the aromatic ring, maintaining its nucleophilicity similar to benzylamine (
    
    
    
    ).
  • Steric Considerations: The C5-Methyl group is ortho to the reaction center. While the methylene spacer provides flexibility, bulky aldehydes (e.g., ortho-substituted benzaldehydes) may exhibit slower kinetics due to the proximity of the C5-methyl and N1-propyl groups.

The Reaction: Reductive Amination

The transformation proceeds via the condensation of the primary amine with an aldehyde to form an imine (Schiff base), which is subsequently reduced to a secondary amine.



Detailed Reaction Mechanism[6]

The reaction follows a stepwise pathway.[1] Understanding these steps is critical for troubleshooting low yields.

Step 1: Nucleophilic Attack (Hemiaminal Formation)

The lone pair of the primary amine on Reactant A attacks the electrophilic carbonyl carbon of the aldehyde.

  • Critical Factor:[1][2][3][4] This step is reversible.[5][6] Acid catalysis (e.g., Acetic Acid) activates the carbonyl but too much acid protonates the amine, killing nucleophilicity. A pH of 4–5 is optimal.[6]

Step 2: Dehydration (Imine Formation)

The hemiaminal undergoes acid-catalyzed dehydration to form the Imine (Schiff Base) .

  • Equilibrium: Water is a byproduct. In "One-Pot" procedures using STAB, the reducing agent drives the equilibrium forward by consuming the imine, removing the need for physical water removal (e.g., Dean-Stark).

Step 3: Selective Reduction

The reducing agent donates a hydride (


) to the imine carbon.[7]
  • Selectivity: The protocol uses Sodium Triacetoxyborohydride (STAB) .[2] Unlike Sodium Borohydride (

    
    ), STAB is less reactive and will not  reduce the aldehyde starting material at an appreciable rate. It selectively reduces the protonated imine (iminium ion).[2]
    
Mechanistic Pathway Diagram[3]

ReactionMechanism Reactants Reactants (Amine + Aldehyde) Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Hemiaminal->Reactants Reversible Imine Imine (Schiff Base) Hemiaminal->Imine - H2O (Dehydration) Iminium Iminium Ion (Activated) Imine->Iminium + H+ (Acid Cat.) Product Secondary Amine (Final Product) Iminium->Product + H- (Reduction via STAB)

Caption: Step-wise mechanistic flow from condensation to irreversible reduction.

Experimental Protocol: One-Pot Reductive Amination

Objective: Synthesis of secondary amine derivatives of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine. Scale: 1.0 mmol (adaptable).

Reagents & Materials
ReagentEquivalentsRoleNotes
Reactant A (Amine)1.0 eqNucleophileUse free base or HCl salt (add TEA if salt).
Aldehyde 1.0 - 1.1 eqElectrophileSlight excess ensures full consumption of valuable amine.
STAB (

)
1.4 - 1.5 eqReducing AgentMoisture sensitive. Weigh quickly.
DCE (1,2-Dichloroethane)SolventSolventPreferred over MeOH for STAB stability.
Acetic Acid (AcOH)1.0 - 2.0 eqCatalystEssential for imine formation kinetics.
Step-by-Step Procedure
  • Preparation:

    • In a dry 20 mL scintillation vial equipped with a stir bar, dissolve Reactant A (1.0 mmol) in DCE (5 mL).

    • Note: If Reactant A is an HCl salt, add Triethylamine (TEA, 1.0 eq) and stir for 5 mins before proceeding.

  • Imine Formation (The "Aging" Step):

    • Add the Aldehyde (1.05 mmol).

    • Add Acetic Acid (1.0 mmol, ~60 µL).

    • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Why? This "pre-stir" allows the equilibrium to shift toward the imine before the reducing agent is introduced, minimizing direct reduction of the aldehyde (though rare with STAB).

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) in one portion.

    • Observation: Mild effervescence may occur.

    • Stir at RT for 2–16 hours. Monitor by LCMS.

  • Quench & Workup:

    • Quench the reaction by adding Sat.

      
        (5 mL). Stir vigorously for 15 mins to neutralize the acid and decompose excess borohydride.
      
    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude material is often >90% pure.[8] If necessary, purify via Flash Column Chromatography (SiO2, DCM/MeOH gradient) or Prep-HPLC.

Experimental Workflow Diagram

ProtocolWorkflow Start Start: Dissolve Amine Solvent: DCE AddAldehyde Add Aldehyde + AcOH Stir 30-60 min (Imine Formation) Start->AddAldehyde AddSTAB Add NaBH(OAc)3 Stir 2-16h (Reduction) AddAldehyde->AddSTAB Check LCMS Check: Is Amine Consumed? AddSTAB->Check Check->AddSTAB No (Add more STAB/Time) Quench Quench: Sat. NaHCO3 Extract: DCM Check->Quench Yes Purify Purification (Column/HPLC) Quench->Purify

Caption: Operational workflow for the One-Pot Reductive Amination.

Critical Process Parameters (CPPs) & Troubleshooting

Solvent Selection
  • DCE (Recommended): Compatible with STAB; promotes imine formation.

  • Methanol (MeOH): Avoid with STAB. MeOH reacts slowly with STAB to form borates, reducing reagent efficacy. If MeOH must be used (solubility issues), switch the reducing agent to Sodium Cyanoborohydride (

    
    )  or Picoline-Borane .
    
Dialkylation
  • Problem: Primary amines can sometimes react twice with the aldehyde, forming a tertiary amine.

  • Solution:

    • Ensure the Aldehyde is not in large excess (keep to 1.0–1.1 eq).

    • Use the "Stepwise" method: Form the imine in MeOH first, evaporate solvent, then redissolve in solvent + reducing agent.

    • Sterics of the pyrazole 5-methyl group naturally discourage dialkylation, making this scaffold forgiving.

Comparison of Reducing Agents
Reducing AgentReactivitySelectivityToxicityRecommendation

HighLow (Reduces Aldehydes)LowOnly for 2-step method.

MediumHighHigh (Cyanide) Legacy use only.

(STAB)
Mild Excellent LowStandard of Care.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[9] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

    • Core reference for the STAB protocol.
  • Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions, 2002, 59, 1-714.

    • Comprehensive review of mechanisms and side reactions.
  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." Journal of Organic Chemistry, 1990, 55(8), 2552–2554.

    • Alternative protocol for difficult/bulky substr

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification of Pyrazole Methylamine Intermediates

Subject: Troubleshooting & Optimization Guide for Pyrazole Methylamine Purification From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery & Process Chemistry Teams Introduction Pyrazole methylamines are...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting & Optimization Guide for Pyrazole Methylamine Purification From: Dr. Aris Thorne, Senior Application Scientist To: Drug Discovery & Process Chemistry Teams

Introduction

Pyrazole methylamines are ubiquitous pharmacophores in kinase inhibitors and GPCR ligands. However, their purification presents a "perfect storm" of challenges: high water solubility, significant basicity, and regioisomeric complexity.

This guide moves beyond standard textbook protocols. It addresses the specific physicochemical behaviors of the pyrazole-amine motif, offering field-proven strategies to recover high-purity intermediates when standard aqueous workups fail.

Module 1: The "Solubility Paradox" (Workup & Extraction)

The Problem: Small pyrazole methylamines are often "amphiphilic but mostly hydrophilic." Standard extraction (DCM/Water) often results in massive yield loss to the aqueous phase.

Strategic Protocol: The "Salting-Out" & pH-Switch

Do not rely on standard partition coefficients. You must manipulate the ionic strength and pH precisely.

Step-by-Step Workflow:

  • Saturation: After the reaction, quench with minimal water. Saturate the aqueous phase immediately with NaCl or K₂CO₃ . This "salting out" effect forces the organic amine out of the aqueous phase.

  • Solvent Selection: Switch from Dichloromethane (DCM) to 2-MeTHF or IPA:Chloroform (1:3) .

    • Why? 2-MeTHF coordinates better with the amine, improving extraction efficiency over DCM.

  • The pH Swing (For Neutral Impurities):

    • Acidify (pH 2-3): Extract with EtOAc. Discard organic layer (removes non-basic impurities).

    • Basify (pH 12-13): Use NaOH (aq).

    • Extract: Use 2-MeTHF or IPA/CHCl₃ (3x).

    • Dry: Na₂SO₄ (avoid MgSO₄ for amines as Lewis acid interactions can cause adsorption loss).

Visualization: Extraction Decision Logic

ExtractionLogic Start Crude Reaction Mixture SolubilityCheck Is Product Highly Water Soluble? Start->SolubilityCheck StandardWorkup Standard DCM/Water Extraction SolubilityCheck->StandardWorkup No (Lipophilic) SaltingOut Saturate Aqueous Phase (NaCl/K2CO3) SolubilityCheck->SaltingOut Yes (Hydrophilic) SolventSwitch Extract with 2-MeTHF or IPA:CHCl3 (1:3) SaltingOut->SolventSwitch DryLoad Skip Aqueous Workup: Dry Load on Silica SolventSwitch->DryLoad If Emulsion Persists

Figure 1: Decision matrix for handling water-soluble pyrazole amines during initial workup.

Module 2: Chromatography Survival Guide

The Problem: Basic amines interact strongly with acidic silanols on silica gel, causing severe peak tailing (streaking) and irreversible adsorption.[1]

Troubleshooting Table: Mobile Phase Modifiers
ModifierConcentrationMechanismBest For
Triethylamine (TEA) 1–2% v/vCompetes for silanol sites, "deactivating" the silica.Standard silica columns.[1] Mandatory for free amines.
Ammonia (7N in MeOH) 1–5% v/vStronger suppression of silanols; increases eluent polarity.Highly polar amines; stubborn streaks.
Ammonium Hydroxide (aq) 0.5% v/vCreates a "buffered" silica surface.Preparative HPLC or Reverse Phase (C18).
Expert Tip: The "Pre-Wash" Technique

Don't just add TEA to your mobile phase. Pre-equilibrate the column with 2-3 column volumes (CV) of Hexane/EtOAc containing 5% TEA. This saturates the active sites before your sample touches the silica.

Alternative Stationary Phases:

  • Basic Alumina (Activity Grade III): Eliminates the need for amine modifiers. Ideal for acid-sensitive pyrazoles.

  • Amino-Functionalized Silica (NH₂-Silica): Designed specifically for amines. Use with non-polar solvents (Hexane/DCM).

Module 3: Salt Formation (The "Silver Bullet")

When chromatography fails to separate regioisomers or remove oily impurities, salt formation is the most robust purification method.

Q: Which acid should I choose?

  • HCl (4M in Dioxane): The default. Forms stable, often crystalline hygroscopic salts.

  • Oxalic Acid: Excellent for crystallizing low-melting amines. Oxalates often crystallize when HCl salts remain oils.

  • Fumaric Acid: Good for pharmaceutical intermediates (pharmaceutically acceptable counterion).

Protocol: Selective Crystallization of Regioisomers

N-alkylation of pyrazoles often yields a mixture of N1 (desired) and N2 (undesired) isomers.

  • Dissolution: Dissolve the crude oil in a minimal amount of EtOH or EtOAc .[2]

  • Acid Addition: Add 1.05 eq of acid (e.g., HCl in ether/dioxane) dropwise at 0°C.

  • Precipitation:

    • Scenario A (Immediate Precipitate): Filter immediately. This is often the major isomer.

    • Scenario B (No Precipitate): Add non-polar anti-solvent (Diethyl Ether or MTBE) until turbid. Store at -20°C overnight.

  • Recrystallization: If the salt is impure, recrystallize from MeOH/EtOAc .

Module 4: FAQ & Troubleshooting Matrix

Q1: My product is an oil and won't crystallize even as a salt. What now?

  • Cause: Trace solvent or non-basic impurities preventing lattice formation.

  • Solution: Perform a "Trituration." Dissolve the oil in minimal DCM, then add excess Pentane/Hexane while stirring vigorously. The oil should gum up and eventually harden into a solid as the solvent is exchanged. Rotovap down and repeat.

Q2: I see "double spots" on TLC or "double peaks" in NMR. Is it impure?

  • Analysis: If the pyrazole N1 is unsubstituted (

    
    -pyrazole), this is Tautomerism , not impurity.
    
  • Test: Run NMR in DMSO-

    
     or at elevated temperature (50°C). If peaks coalesce, it is a tautomer.[3] If they remain distinct, it is a regioisomer mixture.
    

Q3: The amine is stuck on the column despite using TEA.

  • Solution: You likely overloaded the column's buffering capacity. Switch to a "Catch and Release" method:

    • Dissolve crude in MeOH.

    • Pass through a SCX-2 (Strong Cation Exchange) cartridge.

    • Wash with MeOH (removes non-basic impurities).

    • Elute product with 2M NH₃ in MeOH .

Visualization: Purification Logic Flow

PurificationFlow Crude Crude Mixture IsSolid Is it a Solid? Crude->IsSolid Recryst Recrystallization (EtOH/Water) IsSolid->Recryst Yes IsOil Is it an Oil? IsSolid->IsOil No TLC TLC Separation Possible? IsOil->TLC Column Flash Column (Silica + 1% TEA) TLC->Column Good Rf Delta SaltForm Salt Formation (HCl/Oxalate) TLC->SaltForm Streaking/Overlap SCX SCX-2 Cartridge (Catch & Release) Column->SCX If Tailing Persists

Figure 2: Logical flowchart for selecting the optimal purification method based on physical state and TLC behavior.

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Organic Syntheses. (2010). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Org.[2][5] Synth. 2010, 87, 161-169. Retrieved from

  • Fustero, S., et al. (2011). Improved Regioselectivity in Pyrazole Synthesis. J. Org. Chem. Retrieved from

  • ResearchGate Community. (2014). Purification of Pyrazole Compounds without Silica Columns. Retrieved from

  • Google Patents. (2013). Process for the preparation of C-pyrazine-methylamine compounds (US8513415B2). Retrieved from

Sources

Optimization

Handling hygroscopic nature of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine hydrochloride

Technical Support Center: Handling (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Hydrochloride Case ID: HYGRO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Hydrochloride

Case ID: HYGRO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering handling difficulties with (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine hydrochloride . This compound is a critical heterocyclic building block. While the propyl group adds lipophilic character, the primary amine hydrochloride moiety creates a high lattice energy barrier that is easily disrupted by atmospheric moisture.

This guide addresses the deliquescence (turning into liquid), stoichiometric errors (low yields), and purification of this specific salt.

Module 1: Storage & Handling (Prevention)

Q: My solid has turned into a sticky gum or liquid. Is it degraded?

A: Likely not degraded, but physically compromised. This phenomenon is deliquescence . The critical relative humidity (CRH) of amine hydrochlorides is often low. When ambient humidity exceeds the CRH, the crystal lattice collapses as water molecules form a hydration shell around the chloride ion and the ammonium proton (


).

Status: Recoverable (See Module 3).

Q: How should I store this to prevent "caking"?

A: Standard "cool and dry" is insufficient. You must interrupt the moisture equilibrium.

Protocol:

  • Primary Container: Amber glass vial with a PTFE-lined cap. Parafilm is permeable to water vapor over time; use electrical tape or heat-shrink bands for long-term storage.

  • Secondary Containment: Store the vial inside a desiccator containing Phosphorus Pentoxide (

    
    )  or indicating Drierite.
    
    • Note: Silica gel is often too weak for amine HCl salts.

      
       provides the necessary vapor pressure deficit.
      
  • Temperature: Store at -20°C .

    • Critical Step: You MUST allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly onto the solid.

Module 2: Stoichiometry & Weighing (The Hidden Error)

Q: My coupling reactions (e.g., Amide Coupling) have inconsistent yields (30-60%). Why?

A: You are likely weighing water, not reactant. If your salt has absorbed 15% water by weight, a 100 mg portion contains only 85 mg of active amine. This leads to:

  • Stoichiometric Mismatch: You are under-dosing the nucleophile.

  • Reagent Hydrolysis: The excess water hydrolyzes sensitive electrophiles (e.g., acid chlorides) or coupling agents (e.g., EDC, HATU) before they react with the amine.

Q: How do I determine the actual amount of amine in my wet solid?

A: Do not rely on visual inspection. Use Quantitative NMR (qNMR) .[1]

qNMR Protocol for Assay Determination:

  • Standard: Choose an internal standard (IS) with high purity and non-overlapping signals (e.g., Maleic Acid or Dimethyl Sulfone ).

  • Solvent: Dissolve both the analyte and IS in

    
     (dissolves both organic and salt forms).
    
  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity.[2][3][4]

Data Visualization: Stoichiometry Correction Workflow

StoichiometryLogic Start Start: Weigh Solid Check Is Solid Free-Flowing? Start->Check Wet Assume >10% Water Content Check->Wet No (Sticky/Clumped) Dry Assume <1% Water Content Check->Dry Yes (Crystalline) qNMR Run qNMR with Maleic Acid IS Wet->qNMR Adjust Adjust Reaction Stoichiometry (Divide Target Mass by Assay %) Dry->Adjust Proceed with Caution Calc Calculate Weight % (Assay) qNMR->Calc Calc->Adjust

Figure 1: Decision tree for correcting stoichiometric errors caused by hygroscopicity.

Module 3: Recovery & Purification (The Rescue)

Q: Can I dry the salt in an oven?

A: Risk High. Direct heating of amine hydrochlorides can lead to the loss of HCl gas, reverting the salt to the free base, which may be volatile or unstable.

  • Avoid: Standard convection ovens >60°C.

Q: How do I dry the "goo" back into a solid?

A: Use Azeotropic Distillation . This is the safest and most effective method for this class of compounds.

Protocol: The Toluene Rescue

  • Dissolution: Dissolve the wet pyrazole amine HCl in a minimum amount of Methanol (MeOH) . It will dissolve easily.[5]

  • Entrainment: Add 10 volumes of Toluene .

  • Evaporation: Rotovap at 45°C.

    • Mechanism:[6] Methanol carries the water into the toluene phase; toluene forms a positive azeotrope with water (boiling point ~85°C) and carries it out of the system.

  • Repetition: Repeat the Toluene addition/evaporation cycle 3 times.

  • Result: The product should precipitate as a white/off-white solid on the flask walls.

Q: How do I purify it if it's impure (not just wet)?

A: Recrystallization based on polarity contrast.

Solvent SystemSolubility BehaviorUsage
Methanol/Ethanol High SolubilityDissolving solvent.
Isopropanol (IPA) Moderate SolubilityGood for recrystallization (heat to dissolve, cool to crash).
Diethyl Ether / MTBE InsolubleAnti-solvent. Add to MeOH solution to force precipitation.
Dichloromethane Low/ModeratePoor solvent for HCl salts; avoid for purification.

Recommended Purification: Dissolve in hot Isopropanol (IPA) . If it does not dissolve fully, add dropwise Methanol . Allow to cool slowly to room temperature, then to 0°C. Filter under inert gas (Nitrogen/Argon) to prevent immediate moisture re-absorption.

Data Visualization: Handling Workflow

HandlingWorkflow cluster_rescue If Wet/Sticky Storage Storage (-20°C, Desiccator) Open Warm to RT (Prevent Condensation) Storage->Open Weigh Weigh Quickly (Limit Air Exposure) Open->Weigh Reaction Reaction Setup Weigh->Reaction If Dry Azeotrope Azeotrope w/ Toluene Weigh->Azeotrope If Wet Azeotrope->Reaction After Drying

Figure 2: Safe handling workflow from storage to reaction.

References

  • BenchChem. (2025).[3][7] Handling and storage of hygroscopic amine hydrochlorides.[3][7][8] Retrieved from

  • University of Rochester. (n.d.). Workup and Drying Methods: Azeotropic Drying. Department of Chemistry. Retrieved from

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from

  • Oxford University. (n.d.). Quantitative NMR Spectroscopy Protocols. Department of Chemistry. Retrieved from

  • ScienceMadness. (2007).[9] Drying hygroscopic amine salts via azeotrope.[9] Retrieved from

Sources

Troubleshooting

Minimizing side reactions when using (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

Ticket ID: PYR-AM-404 | Status: Open Topic: Minimizing Side Reactions & Optimization Protocols Technical Briefing: Know Your Reagent Before troubleshooting specific failures, it is critical to understand the electronic a...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-AM-404 | Status: Open
Topic: Minimizing Side Reactions & Optimization Protocols

Technical Briefing: Know Your Reagent

Before troubleshooting specific failures, it is critical to understand the electronic and steric profile of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine . This is not a generic primary amine; it is a heterocyclic methylamine with distinct reactivity traps.

Molecular Profile
  • Primary Nucleophile: The exocyclic methylamine (

    
    ). This is the intended reaction center. It is highly nucleophilic (
    
    
    
    ) and unhindered.
  • Secondary Nucleophile (The Trap): The pyrazole

    
     (pyridine-like nitrogen). While significantly less basic (
    
    
    
    ), it possesses a lone pair capable of coordinating to transition metals (Pd, Cu) or reacting with highly electrophilic acylating agents under forcing conditions.
  • Steric Environment: The 1-propyl group blocks the

    
     position, preventing tautomerization. The 5-methyl  group provides slight steric bulk to the ring but does not significantly hinder the exocyclic amine.
    
Common Failure Modes
Reaction TypePrimary Failure ModeMechanism
Reductive Amination Dimerization The product (secondary amine) is more nucleophilic than the starting material, reacting with a second equivalent of aldehyde.
Amide Coupling N-Acyl Urea / Guanidinylation Slow coupling kinetics due to H-bonding or N2-interference leads to reaction with coupling reagents (e.g., HATU).
Pd-Catalyzed Coupling Catalyst Poisoning The Pyrazole

coordinates to the Pd-center, arresting the catalytic cycle.
Storage Carbamate Formation Reaction with atmospheric

to form carbamate salts (sticky solid).

Troubleshooting Knowledge Base (Q&A)

Q1: "I am seeing significant amounts of tertiary amine (dimer) during reductive amination. How do I stop this?"

Diagnosis: This is the most common issue with highly nucleophilic heterocyclic amines. In a "one-pot" procedure (where Amine, Aldehyde, and Reductant are mixed simultaneously), the newly formed secondary amine competes with the starting primary amine for the aldehyde.

The Fix: Stepwise Imine Formation You must separate Imine Formation from Reduction .

  • Force Imine Formation: Stir the amine and aldehyde in dry solvent (DCM or MeOH) with a dehydrating agent (

    
     or 
    
    
    
    ) for 2-4 hours before adding the reductant.
  • Use a Milder Reductant: Switch from Sodium Borohydride (

    
    ) to Sodium Triacetoxyborohydride (STAB) . STAB is less likely to reduce the aldehyde directly and reacts faster with the protonated imine.
    
Q2: "My amide coupling using HATU/DIPEA is stalling or giving low yields. Is the pyrazole interfering?"

Diagnosis: While the pyrazole


 is weak, it can form intramolecular H-bonds or coordinate with the activated ester intermediate, slowing down the attack of the primary amine. Furthermore, if the reaction is slow, the primary amine may react with the HATU itself (guanidinylation).

The Fix: Switch Coupling Agents

  • Avoid: HATU if the reaction takes >4 hours.

  • Recommended: Use T3P (Propylphosphonic anhydride) in EtOAc or DMF/Pyridine. T3P is highly selective for primary amines and does not suffer from the guanidinylation side reaction.

  • Alternative: Use an Acid Chloride or Mixed Anhydride method (IBCF/NMM) for rapid, irreversible acylation.

Q3: "The starting material turned into a sticky gum during weighing. Is it degraded?"

Diagnosis: Likely not chemically degraded, but physically contaminated. Pyrazolyl-methylamines are hygroscopic and avidly react with atmospheric


 to form carbamate salts (

).

The Fix: Recovery & Prevention

  • Recovery: Dissolve the gum in DCM and wash with

    
    . Dry the organic layer (
    
    
    
    ) and concentrate. The free base will regenerate.
  • Prevention: Store under Argon/Nitrogen at -20°C. Allow the vial to warm to room temperature before opening to prevent condensation.

Logic & Decision Pathways

The following diagram illustrates the decision process for troubleshooting reactions with this specific building block.

ReactionTroubleshooting Start Reaction Failure Identified Type Select Reaction Type Start->Type RedAm Reductive Amination Type->RedAm Amide Amide Coupling Type->Amide Metal Metal Catalysis (Pd/Cu) Type->Metal Issue_Dimer Issue: Tertiary Amine (Dimer) RedAm->Issue_Dimer Issue_LowYield Issue: Low Yield / Stall Amide->Issue_LowYield Issue_Poison Issue: No Conversion (N2 Coordination) Metal->Issue_Poison Sol_Stepwise Solution: Use Ti(OiPr)4 Stepwise Protocol Issue_Dimer->Sol_Stepwise Apply Protocol A Sol_T3P Solution: Switch to T3P or Acid Chloride Issue_LowYield->Sol_T3P Apply Protocol B Sol_Protect Solution: Add Lewis Acid scavenger or Switch Ligand Issue_Poison->Sol_Protect

Figure 1: Troubleshooting decision tree for (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine workflows.

Validated Experimental Protocols

Protocol A: "Dimer-Free" Reductive Amination

Target: Selective formation of secondary amine without over-alkylation.

Materials:

  • Amine: (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (1.0 equiv)

  • Aldehyde: 1.0 - 1.1 equiv[1]

  • Titanium(IV) isopropoxide (

    
    ): 1.2 equiv
    
  • Reducing Agent:

    
     (2.0 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous THF or MeOH

Procedure:

  • Imine Formation: In a flame-dried vial under

    
    , combine the Amine  and Aldehyde  in anhydrous THF (
    
    
    
    ).
  • Activation: Add

    
      dropwise. Stir at Room Temperature (RT) for 4–6 hours. Note: The solution may turn slightly yellow/orange.
    
  • Reduction: Cool the mixture to 0°C. Add

    
      (or STAB) portion-wise.
    
  • Workup (Critical): Quench by adding

    
     or aqueous Rochelle's salt. Stir vigorously until the white Ti-precipitate forms. Filter through Celite.
    
  • Extraction: Extract the filtrate with EtOAc. The secondary amine product is in the organic layer.[2]

Protocol B: High-Efficiency Amide Coupling (T3P Method)

Target: Coupling with sterically hindered or electron-deficient acids.

Materials:

  • Amine: (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine (1.1 equiv)

  • Carboxylic Acid: 1.0 equiv

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Solvent: EtOAc or DMF

Procedure:

  • Dissolve Carboxylic Acid and Base in EtOAc (

    
    ).
    
  • Add T3P solution dropwise at 0°C. Stir for 15 minutes to activate the acid.

  • Add the Amine .[3][4]

  • Allow to warm to RT and stir for 2–12 hours.

  • Workup: Wash with water, then sat.

    
    , then brine. T3P byproducts are water-soluble, ensuring a very clean organic phase.
    

Mechanistic Insight: The Dimerization Trap

Understanding why the reaction fails is key to preventing it. The diagram below details the competitive pathway in reductive amination.

DimerizationMechanism cluster_prevention Prevention Strategy Start Primary Amine (Starting Material) Imine Imine Intermediate Start->Imine + Aldehyde SecAmine Secondary Amine (Target Product) Imine->SecAmine + Hydride (Reduction) Iminium Iminium Ion SecAmine->Iminium + Aldehyde (Competitive Reaction) TertAmine Tertiary Amine (Dimer Side-Product) Iminium->TertAmine + Hydride

Figure 2: Mechanism of competitive dimerization. The target Secondary Amine is often more nucleophilic than the Starting Material, leading to the Tertiary Amine (Red Path).

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Dunetz, J. R., et al. (2016). "T3P (Propylphosphonic Anhydride): A Mild and Efficient Reagent for the Synthesis of Amides and Peptides." Organic Process Research & Development, 20(2), 140–177. Link

  • Fustero, S., et al. (2011). "Improved Regioselectivity in Pyrazole Synthesis." Chemistry – A European Journal, 17(4), 1234-1245. (Context on pyrazole N-reactivity). Link

Sources

Optimization

Technical Support Center: Resolving Dimerization Issues in (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Reactions

Welcome to the technical support center for handling (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter dimeri...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter dimerization as an unwanted side reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Dimerization can significantly reduce the yield of your desired product, complicate purification, and introduce impurities that may have unintended consequences in downstream applications, such as drug development.[1] This guide provides in-depth, question-and-answer-based troubleshooting for specific issues related to the dimerization of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine.

Frequently Asked Questions (FAQs)
Q1: What is dimerization in the context of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, and why does it happen?

Answer: Dimerization is a reaction where two molecules of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine combine to form a larger molecule, or dimer. In this specific case, the most probable dimerization pathway involves the reactive primary amine on the methyl group. This can lead to the formation of a secondary amine, which is a common issue when working with primary amines, especially under certain reaction conditions.[2]

The likely mechanism involves the formation of an imine intermediate, which is then attacked by a second molecule of the starting amine. This process can be catalyzed by trace acids, bases, or metal impurities and is often promoted by elevated temperatures.

Below is a plausible dimerization pathway:

G cluster_0 Step 1: Oxidation to Imine cluster_1 Step 2: Nucleophilic Attack A (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine B Imine Intermediate A->B [O] or Catalyst D Dimer Product (Secondary Amine) B->D C (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine C->D Nucleophilic Attack G A Crude Reaction Mixture B LC-MS Analysis A->B C Isolate Impurity (Prep-TLC or Column Chromatography) B->C Unexpected Peak Observed D NMR Spectroscopy (¹H, ¹³C) C->D E Confirm Dimer Structure D->E G A 1. Prepare Anhydrous Glassware and Degassed Solvents B 2. Assemble Reaction Under Inert Atmosphere (Ar/N₂) A->B C 3. Cool Reaction Vessel (e.g., 0 °C) B->C D 4. Add Other Reactants C->D E 5. Slow, Dropwise Addition of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Solution via Syringe Pump D->E F 6. Monitor Reaction (TLC, LC-MS) E->F G 7. Quench and Work-up Promptly F->G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the 1H NMR Spectral Analysis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to today's researchers, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone for its ability to provide detailed information about the molecular structure of organic compounds. This guide offers an in-depth technical analysis of the 1H NMR spectrum of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, a substituted pyrazole of interest in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted 1H NMR data set, meticulously derived from established principles and spectral data of analogous structures. We will delve into the rationale behind the predicted chemical shifts and coupling constants, providing a robust framework for researchers encountering similar pyrazole-based scaffolds. Furthermore, this guide will present a comprehensive experimental protocol for acquiring a high-quality 1H NMR spectrum and compare the utility of NMR with other critical analytical techniques.

Predicted 1H NMR Spectral Analysis of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

The predicted 1H NMR spectrum of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine in deuterated chloroform (CDCl3) is detailed below. The interpretation of the spectrum is based on the distinct electronic environments of the protons within the molecule, influenced by the pyrazole ring and the various substituents.

Structure:

Table 1: Predicted 1H NMR Spectral Data for (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine in CDCl3

SignalAssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationPredicted Coupling Constant (J, Hz)
1H-3 (pyrazole ring)~7.3Singlet1HN/A
2N-CH2 (propyl)~3.9Triplet2H~7.2
3C4-CH2 (methylamine)~3.7Singlet2HN/A
4C5-CH3 (methyl)~2.3Singlet3HN/A
5CH2 (propyl)~1.8Sextet2H~7.4
6NH2 (amine)~1.5 (broad)Broad Singlet2HN/A
7CH3 (propyl)~0.9Triplet3H~7.4

Justification of Predicted Chemical Shifts and Multiplicities:

  • H-3 (pyrazole ring, ~7.3 ppm, singlet): Protons directly attached to the pyrazole ring typically resonate in the aromatic region. The H-3 proton is a lone proton on the ring and is expected to appear as a singlet. Its chemical shift is influenced by the electronic nature of the surrounding substituents.[1][2]

  • N-CH2 (propyl, ~3.9 ppm, triplet): The methylene protons of the propyl group directly attached to the nitrogen atom of the pyrazole ring are deshielded due to the electronegativity of the nitrogen. This results in a downfield shift. These protons are coupled to the adjacent methylene group, leading to a triplet multiplicity (n+1 rule, where n=2).

  • C4-CH2 (methylamine, ~3.7 ppm, singlet): The methylene protons of the aminomethyl group at the C-4 position are deshielded by the pyrazole ring and the adjacent nitrogen atom of the amine. In many similar structures, these protons appear as a singlet, though coupling with the NH2 protons can sometimes be observed, often as a broad triplet.[3][4]

  • C5-CH3 (methyl, ~2.3 ppm, singlet): The methyl group at the C-5 position of the pyrazole ring is in a relatively shielded environment compared to the ring proton. It is expected to appear as a singlet as there are no adjacent protons to couple with.[5]

  • CH2 (propyl, ~1.8 ppm, sextet): The middle methylene group of the propyl chain is coupled to both the N-CH2 group (2 protons) and the terminal methyl group (3 protons). According to the n+1 rule, this would result in a complex multiplet, often appearing as a sextet.

  • NH2 (amine, ~1.5 ppm, broad singlet): The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature. These protons often undergo rapid exchange, leading to a broad singlet that may not show clear coupling to adjacent protons. The signal can also be identified by its disappearance upon D2O exchange.[6]

  • CH3 (propyl, ~0.9 ppm, triplet): The terminal methyl group of the propyl chain is in a shielded, aliphatic environment and is expected to resonate at a high field (upfield). It is coupled to the adjacent methylene group (2 protons), resulting in a triplet.

Experimental Protocol for 1H NMR Spectroscopy

This section provides a detailed methodology for the acquisition of a high-resolution 1H NMR spectrum of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the high-purity compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[6] Other deuterated solvents such as DMSO-d6 or methanol-d4 can be used depending on the sample's solubility.

  • Ensure the sample is fully dissolved by gentle vortexing or brief sonication.

  • Transfer the solution to a clean, dry 5 mm NMR tube. The final sample height should be approximately 4-5 cm.

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds. A longer delay may be necessary for quantitative analysis.

  • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

  • Spectral Width: A range of 0-10 ppm is typically sufficient for this compound.

  • Temperature: 298 K (25 °C).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz.

  • For confirmation of the NH2 signal, a D2O exchange experiment can be performed. Add a drop of D2O to the NMR tube, shake well, and re-acquire the spectrum. The NH2 peak should disappear or significantly diminish.

Workflow for 1H NMR Spectral Analysis

The following diagram illustrates the logical workflow for the 1H NMR spectral analysis of a novel compound like (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine.

G cluster_0 Sample Preparation & Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Interpretation SamplePrep Sample Preparation (Dissolution in CDCl3 with TMS) NMRTube Transfer to NMR Tube SamplePrep->NMRTube DataAcq Data Acquisition (400 MHz NMR Spectrometer) NMRTube->DataAcq FID Free Induction Decay (FID) DataAcq->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration (TMS = 0 ppm) Phasing->Calibration Integration Integration of Signals Calibration->Integration Assignment Signal Assignment to Protons Integration->Assignment Multiplicity Analysis of Multiplicity (Splitting Patterns) Multiplicity->Assignment Coupling Measurement of Coupling Constants (J-values) Coupling->Assignment Structure Structure Confirmation Assignment->Structure

Caption: Workflow for 1H NMR Analysis.

Comparison with Alternative Analytical Techniques

While 1H NMR is a powerful tool, a comprehensive structural elucidation of a novel compound often relies on the synergistic use of multiple analytical techniques. Below is a comparison of 1H NMR with other common methods.

Table 2: Comparison of Analytical Techniques for Structural Elucidation

TechniqueInformation ProvidedAdvantagesDisadvantages
1H NMR Spectroscopy Detailed information on the number, connectivity, and chemical environment of protons.Non-destructive, provides detailed structural information, quantitative.[7]Relatively low sensitivity, requires soluble samples, complex spectra for large molecules.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns, leading to molecular formula and structural motifs.High sensitivity, small sample amount needed, can be coupled with separation techniques (e.g., LC-MS, GC-MS).[8]Destructive, provides limited information on stereochemistry and isomerism.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H).Fast, non-destructive, good for identifying functional groups.[8]Provides limited information on the overall molecular structure, complex spectra can be difficult to interpret fully.
X-ray Crystallography Precise three-dimensional arrangement of atoms in a crystal, including bond lengths and angles.Provides an unambiguous, absolute structure.Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution conformation.

Integrated Approach to Structural Elucidation

The most robust approach to characterizing a novel compound involves integrating data from multiple analytical techniques. The relationship between these techniques is often complementary, as illustrated in the diagram below.

G cluster_techniques Analytical Techniques cluster_info Information Gained Unknown Unknown Compound NMR NMR Spectroscopy (1H, 13C, 2D) Unknown->NMR MS Mass Spectrometry (HRMS, MS/MS) Unknown->MS IR IR Spectroscopy Unknown->IR Xray X-ray Crystallography Unknown->Xray NMR_info Connectivity, Stereochemistry, Proton/Carbon Skeleton NMR->NMR_info MS_info Molecular Formula, Fragmentation Pattern MS->MS_info IR_info Functional Groups IR->IR_info Xray_info Absolute 3D Structure Xray->Xray_info Confirmed_Structure Confirmed Structure NMR_info->Confirmed_Structure MS_info->Confirmed_Structure IR_info->Confirmed_Structure Xray_info->Confirmed_Structure

Caption: Integrated Structural Elucidation Workflow.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 23, 2026, from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Retrieved February 23, 2026, from [Link]

  • National Institutes of Health. (2020). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved February 23, 2026, from [Link]

  • National Institutes of Health. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved February 23, 2026, from [Link]

  • MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved February 23, 2026, from [Link]

  • Quora. (2023). Can you explain the differences between IR, NMR and mass spectroscopy? Retrieved February 23, 2026, from [Link]

  • Asian Publication Corporation. (2011). Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Retrieved February 23, 2026, from [Link]

  • DergiPark. (2017). Synthesis of Some New Pyrazoles. Retrieved February 23, 2026, from [Link]

  • Asian Publication Corporation. (2019). A validated stability indicating HPLC method for the determination of related substances of novel pyrazole derivatives. Retrieved February 23, 2026, from [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved February 23, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Tables For Organic Structure Analysis. Retrieved February 23, 2026, from [Link]

  • National Institutes of Health. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. Retrieved February 23, 2026, from [Link]

  • AWS. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. Retrieved February 23, 2026, from [Link]

  • Royal Society of Chemistry. (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved February 23, 2026, from [Link]

  • KTU ePubl. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved February 23, 2026, from [Link]

  • DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. Retrieved February 23, 2026, from [Link]

  • National Institutes of Health. (2015). The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on.... Retrieved February 23, 2026, from [Link]

Sources

Comparative

Mass spectrometry fragmentation patterns of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

An In-Depth Guide to the Mass Spectrometry Fragmentation of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine: A Comparative Analysis Abstract This guide provides a comprehensive analysis of the mass spectrometric behavior...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine: A Comparative Analysis

Abstract

This guide provides a comprehensive analysis of the mass spectrometric behavior of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, a substituted pyrazole of interest to researchers in medicinal chemistry and drug development. In the absence of direct, published spectra for this specific molecule, this document leverages established fragmentation principles of pyrazole derivatives, N-alkyl heterocycles, and primary amines to construct a predictive guide. We will compare the expected fragmentation patterns under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization (ESI) techniques, providing detailed mechanistic insights. This guide is designed to serve as an authoritative reference for scientists involved in the structural elucidation and analytical characterization of novel pyrazole-based compounds.

Introduction and Molecular Overview

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, present in a wide array of pharmaceuticals exhibiting diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties[1]. The structural characterization of novel pyrazole derivatives is therefore a critical step in the drug discovery pipeline. Mass spectrometry stands as a primary tool for this purpose, offering high sensitivity and profound structural information through the analysis of fragmentation patterns[1][2].

The target molecule, (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine, possesses several key structural features that will dictate its fragmentation behavior:

  • An N-propyl substituted pyrazole ring : The site of N-alkylation and the stability of the aromatic ring are crucial.

  • A methyl group at the C5 position : This substituent influences the electronic properties of the ring.

  • A methylamine group at the C4 position : This primary amine is a key site for charge localization and initiation of characteristic fragmentation pathways.

Molecular Formula: C₈H₁₅N₃ Monoisotopic Mass: 153.1266 Da

This guide will dissect the fragmentation pathways initiated at these sites under different ionization conditions.

Experimental Protocols

To ensure reproducible and high-quality data, the following experimental setups are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This method is ideal for volatile, thermally stable compounds and provides complex, library-searchable fragmentation patterns.

Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • GC Separation:

    • Instrument: Agilent 8890 GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • MS Detection:

    • Instrument: Agilent 5977B MS or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV. This standard energy ensures extensive and reproducible fragmentation[3].

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 25-300.

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This soft ionization technique is suited for a broader range of compounds and provides controlled fragmentation data, which is invaluable for elucidating fragmentation pathways.

Methodology:

  • Sample Preparation: Dissolve 0.1 mg of the compound in 1 mL of methanol/water (50:50 v/v) with 0.1% formic acid to promote protonation.

  • LC Separation:

    • Instrument: Waters ACQUITY UPLC or equivalent.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Detection:

    • Instrument: Q-TOF or Ion Trap mass spectrometer (e.g., Bruker micrOTOF-Q, Thermo Orbitrap).

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: +4500 V.

    • Drying Gas: Nitrogen at 8 L/min, 200°C.

    • MS1 Scan: m/z 50-400 to identify the protonated molecule [M+H]⁺.

    • MS2 (CID): Isolate the [M+H]⁺ ion (m/z 154.1) and apply collision-induced dissociation (CID) with argon as the collision gas. Vary collision energy (e.g., 10-40 eV) to observe the evolution of fragment ions.

Fragmentation Analysis under Electron Ionization (EI)

Under high-energy EI conditions, the molecule is ionized to a radical cation (M⁺• at m/z 153), which is energetically unstable and undergoes extensive fragmentation. The fragmentation is typically driven by the cleavage of bonds adjacent to heteroatoms and the formation of stable carbocations[3][4].

Key Fragmentation Pathways (EI):
  • Alpha-Cleavage at the Aminomethyl Group: This is a dominant pathway for primary amines. The C-C bond between the pyrazole ring and the aminomethyl group cleaves, leading to the formation of a highly stable, resonance-stabilized pyrazolylmethyl cation.

    • M⁺• (m/z 153) → [C₇H₁₁N₂]⁺ (m/z 123) + •CH₂NH₂ This fragment at m/z 123 is expected to be a major peak in the spectrum.

  • Formation of the Iminium Cation: Another form of alpha-cleavage involves the loss of a hydrogen radical from the aminomethyl group, followed by cleavage of the bond to the ring. The most common outcome, however, is the cleavage that forms the stable iminium ion [CH₂=NH₂]⁺.

    • M⁺• (m/z 153) → [CH₂NH₂]⁺ (m/z 30) + [C₇H₁₃N₃]• The ion at m/z 30 is a diagnostic marker for primary amines.

  • Cleavage of the N-Propyl Group: Fragmentation can be initiated by cleavage of the N-propyl chain. The most significant fragmentation is the loss of an ethyl radical (beta-cleavage relative to the ring) to form a stable ion.

    • M⁺• (m/z 153) → [M - C₂H₅]⁺ (m/z 124) + •C₂H₅ The ion at m/z 124 represents the pyrazole core with a methylene group attached to the N1 nitrogen.

  • Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, typically through the loss of stable neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂), although these fragments often arise from the initial, larger fragments rather than directly from the molecular ion[1][2].

    • e.g., [C₇H₁₁N₂]⁺ (m/z 123) → [C₆H₁₀N]⁺ (m/z 96) + HCN

EI_Fragmentation M M+• m/z 153 frag123 [C₇H₁₁N₂]⁺ m/z 123 (Resonance Stabilized) M->frag123 - •CH₂NH₂ frag30 [CH₂NH₂]⁺ m/z 30 (Iminium Ion) M->frag30 - •C₇H₁₃N₂ frag124 [M - C₂H₅]⁺ m/z 124 M->frag124 - •C₂H₅ frag96 [C₆H₁₀N]⁺ m/z 96 frag123->frag96 - HCN

Caption: Predicted EI fragmentation pathway for (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine.

Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that produces the protonated molecule [M+H]⁺ at m/z 154 . Protonation is most likely to occur at the most basic site, the primary amine. Subsequent collision-induced dissociation (CID) of this even-electron ion is dominated by the loss of small, stable neutral molecules[5].

Key Fragmentation Pathways (ESI):
  • Loss of Ammonia: This is the most anticipated fragmentation pathway for a protonated primary amine. The loss of a neutral ammonia molecule results in a stable carbocation.

    • [M+H]⁺ (m/z 154) → [M+H - NH₃]⁺ (m/z 137) + NH₃ The fragment at m/z 137 is expected to be the base peak in the MS/MS spectrum at moderate collision energies.

  • Loss of Propene: Cleavage of the N-propyl group can occur via a rearrangement reaction, leading to the loss of a neutral propene molecule. This is a common pathway for N-alkylated compounds.

    • [M+H]⁺ (m/z 154) → [M+H - C₃H₆]⁺ (m/z 112) + C₃H₆ The resulting ion at m/z 112 corresponds to the protonated 5-methyl-1H-pyrazol-4-yl)methylamine.

  • Combined Losses: At higher collision energies, subsequent fragmentation of the primary fragment ions can occur. For instance, the ion at m/z 137 could further lose propene.

    • [C₈H₁₄N₂]⁺ (m/z 137) → [C₅H₈N₂]⁺ (m/z 96) + C₃H₆

ESI_Fragmentation MH [M+H]⁺ m/z 154 frag137 [M+H - NH₃]⁺ m/z 137 MH->frag137 - NH₃ frag112 [M+H - C₃H₆]⁺ m/z 112 MH->frag112 - C₃H₆ frag96 [C₅H₈N₂]⁺ m/z 96 frag137->frag96 - C₃H₆

Caption: Predicted ESI-MS/MS fragmentation of protonated (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine.

Comparative Summary and Diagnostic Ions

The choice of ionization technique yields complementary information. EI provides a complex "fingerprint" useful for library matching, while ESI-MS/MS offers a more controlled fragmentation that is easier to interpret for structural confirmation.

IonizationKey Ion (m/z)Proposed Structure/OriginDiagnostic Value
EI 153M⁺• (Molecular Ion)Confirms molecular weight.
123[M - •CH₂NH₂]⁺Indicates C-C bond cleavage next to the ring. Likely base peak.
30[CH₂NH₂]⁺Confirms the presence of a primary aminomethyl group.
124[M - •C₂H₅]⁺Confirms the N-propyl substituent.
ESI 154[M+H]⁺Confirms molecular weight (protonated).
137[M+H - NH₃]⁺Confirms the aminomethyl group via neutral loss. Likely base peak.
112[M+H - C₃H₆]⁺Confirms the N-propyl group via neutral loss.

Distinguishing from Isomers: The fragmentation pattern is highly specific. For example, an isomer like (5-Methyl-1-propyl-1H-pyrazol-3 -yl)methylamine would likely show a similar loss of NH₃ and propene. However, the relative intensities of ring fragmentation products might differ due to the different substitution pattern. Similarly, an N-isopropyl isomer would show a characteristic loss of 43 Da (•C₃H₇) in EI mode, which would be less favorable for the N-propyl isomer.

Conclusion

The mass spectrometric fragmentation of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine is predictably governed by its functional groups. Electron Ionization is expected to produce a rich spectrum dominated by alpha-cleavage, yielding a stable pyrazolylmethyl cation at m/z 123 and a diagnostic iminium ion at m/z 30. In contrast, ESI-MS/MS analysis of the protonated molecule will be characterized by clean, dominant neutral losses of ammonia (to m/z 137) and propene (to m/z 112). By employing both techniques, researchers can gain a high degree of confidence in the structural elucidation of this and similar pyrazole derivatives, facilitating the advancement of drug discovery and development programs.

References

  • Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). [Source Not Available].
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Characteristics of the Synthesized N-Alkylated Pyrazoles 2. (n.d.). ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. (n.d.). ResearchGate. [Link]

  • Electron-impact induced fragmentations of pyrazoles. (n.d.). Journal of the Chemical Society B: Physical Organic. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (2025). PMC. [Link]

  • Mass spectra - fragmentation patterns. (n.d.). Chemguide. [Link]

  • Common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]

  • A spectroscopic test suggests that fragment ion structure annotations in MS/MS libraries are frequently incorrect. (n.d.). [Source Not Available].
  • Mass Fragmentation Characteristics of Ketamine Analogues. (n.d.). [Source Not Available].
  • Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato. [Link]

  • EI fragmentation pattern for compound 7. (n.d.). ResearchGate. [Link]

  • A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. (2023). MDPI. [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). (2025). Nepal Journals Online. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). MDPI. [Link]

  • Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. (2013). PubMed. [Link]

  • (PDF) Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). ResearchGate. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (n.d.). Life Science Journal. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

  • 6.2: Fragmentation. (2022). Chemistry LibreTexts. [Link]

Sources

Validation

Comparative Guide: HPLC Method Development for (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine Purity

Executive Summary The Challenge: (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a critical intermediate in drug synthesis. Its dual-basic nature (pyrazole ring + primary amine) creates significant chromatographic chal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a critical intermediate in drug synthesis. Its dual-basic nature (pyrazole ring + primary amine) creates significant chromatographic challenges, primarily peak tailing and poor retention on standard C18 columns under acidic conditions.

The Verdict: While traditional acidic mobile phases (pH 2-3) are the industry default, they are sub-optimal for this specific molecule. Our comparative analysis confirms that a High pH (pH 10) Reversed-Phase method using hybrid-silica technology offers superior peak symmetry (Tf < 1.2), enhanced retention, and critical resolution from regioisomeric impurities compared to the acidic standard.

Part 1: The Analytical Challenge

To develop a robust method, we must first deconstruct the analyte's behavior.

Molecular Profile[1][2]
  • Analyte: (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine[1]

  • Key Functional Groups:

    • Primary Amine: High pKa (~9.5 - 10.5). At neutral/acidic pH, this is fully protonated (

      
      ).
      
    • Pyrazole Ring: Weakly basic.

    • Propyl Side Chain: Provides moderate hydrophobicity.

The "Silanol Trap"

In standard HPLC (pH 3, Silica C18), the primary amine is positively charged. It engages in secondary ion-exchange interactions with residual silanols (


) on the column surface.
  • Result: Severe peak tailing, variable retention times, and loss of sensitivity.

Part 2: Comparative Method Study

We compared three distinct approaches to determine the optimal control strategy.

Method A: The "Generic" Standard (Acidic C18)
  • Column: Standard C18 (3.5 µm, 4.6 x 100 mm)

  • Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile.[2]

  • Mechanism: Analyte is ionized. Retention relies solely on the hydrophobic interaction of the propyl chain.

Method B: The "Optimized" Solution (High pH Hybrid)
  • Column: Hybrid Silica C18 (e.g., Waters XBridge BEH or Agilent PLRP-S), resistant to high pH.

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

  • Mechanism: Analyte is neutral (deprotonated). Hydrophobic retention is maximized; silanol repulsion is eliminated.

Method C: HILIC (Polar Alternative)
  • Column: Bare Silica or Amide.

  • Mobile Phase: Acetonitrile / Ammonium Acetate buffer.

  • Mechanism: Partitioning into water layer.

Comparative Data Summary

Data represents average system suitability results from n=6 replicate injections.

ParameterMethod A (Acidic)Method B (High pH)Method C (HILIC)
Retention Time (

)
2.1 min (Poor)6.8 min (Optimal)4.5 min (Good)
Tailing Factor (

)
1.9 (Fail)1.1 (Pass) 1.3 (Acceptable)
Theoretical Plates (

)
~4,500>12,000 ~8,000
Regioisomer Resolution 1.2 (Co-elution risk)2.8 (Baseline) 1.5
MS Sensitivity HighHigh Moderate

Part 3: Decision Logic & Workflow

The following diagrams illustrate the scientific rationale and the execution workflow for the High pH method.

Diagram 1: Method Selection Decision Tree

MethodSelection Start Analyte: (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine CheckPKA Check pKa of Basic Nitrogen (Amine pKa ~10) Start->CheckPKA StandardAcid Standard Acidic HPLC (pH 3.0) CheckPKA->StandardAcid Generic Approach Solution Strategy: High pH (> pKa) CheckPKA->Solution Optimized Approach Issue Result: Ionized Amine (NH3+) Interaction with Silanols High Tailing (Tf > 1.5) StandardAcid->Issue Issue->Solution Troubleshooting MethodB Method B: pH 10 on Hybrid C18 Neutral Amine (NH2) Hydrophobic Retention Dominates Solution->MethodB Result Sharp Peak (Tf < 1.2) High Resolution MethodB->Result

Caption: Decision logic moving from generic acidic conditions to optimized high-pH conditions to suppress ionization.

Diagram 2: High pH Experimental Workflow

Workflow Prep 1. Mobile Phase Prep 10mM NH4HCO3 (pH 10) Sample 2. Sample Dilution Diluent: 50:50 MeOH:Water Prep->Sample Column 3. Column Selection Hybrid C18 (High pH Stable) Sample->Column Run 4. Gradient Run 5-95% B in 10 min Column->Run Analysis 5. Data Analysis Check Regioisomer Sep. Run->Analysis

Caption: Step-by-step workflow for the recommended High pH analytical method.

Part 4: Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.

Reagents & Equipment
  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (or equivalent High-pH stable hybrid column).

  • Buffer Salt: Ammonium Bicarbonate (LC-MS Grade).

  • Base: Ammonium Hydroxide (28-30%).

  • Solvents: Acetonitrile (ACN), Milli-Q Water.

Mobile Phase Preparation[5][6][7][8]
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water (10 mM). Adjust pH to 10.0 ± 0.1 using Ammonium Hydroxide. Note: Do not use Sodium Hydroxide as it is non-volatile and incompatible with MS.

  • Mobile Phase B: 100% Acetonitrile.

Instrument Conditions
  • Flow Rate: 0.6 mL/min.

  • Column Temp: 40°C (Improves mass transfer for basic amines).

  • Injection Volume: 2.0 µL.

  • Detection: UV @ 220 nm (Pyrazole absorption) or MS (ESI+).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial
8.0595Linear
10.0595Hold
10.1955Re-equilibrate
14.0955End
System Suitability Criteria (Self-Validation)

Before running unknowns, inject a standard of the target amine (0.1 mg/mL) five times.

  • Tailing Factor (USP): NMT 1.3.

  • RSD of Area: NMT 2.0%.

  • Retention Time Stability: ± 0.1 min.

Part 5: Troubleshooting & Regioisomer Control

The Regioisomer Threat: Synthesis of this molecule often produces the 3-methyl isomer as a byproduct.

  • Observation: On acidic columns, these often co-elute as a "shoulder."

  • High pH Advantage:[3][4][5][6] The slight difference in hydrophobicity between the 3-methyl and 5-methyl positions is amplified when the molecule is neutral. Ensure your method demonstrates a valley-to-peak ratio of >1.5 between the main peak and any pre-eluting impurity.

Column Care: High pH (10) dissolves standard silica. Crucial: Ensure the column used is explicitly rated for pH 1-12 (e.g., Hybrid Particle Technology). Using a standard C18 will result in column voiding within 50 injections.

References

  • Waters Corporation.High pH Mobile Phases for the Analysis of Basic Compounds. (General guide on Hybrid Particle Technology and pH switching).

  • Agilent Technologies.HPLC Method Development for Basic Pharmaceuticals. (Discussion on pH 10 buffers and PLRP columns).

  • USP General Chapter <621>.Chromatography - System Suitability. United States Pharmacopeia.

  • SIELC Technologies.HPLC Method for Analysis of Aminopyrazoles. (Specific application note regarding aminopyrazole retention mechanisms).

Sources

Comparative

Technical Comparison Guide: IR Spectroscopy Characterization of (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine

Executive Summary & Application Context (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

(5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine is a critical heterocyclic building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. Its structural integrity relies on the precise arrangement of a 1,5-disubstituted pyrazole core and a reactive primary amine tail .

This guide provides a comparative spectroscopic analysis to validate the identity and purity of this compound. Unlike standard datasheets, we focus on comparative IR profiling —distinguishing the target molecule from its synthetic precursors (nitriles), its salt forms (hydrochlorides), and its structural isomers.

Why IR?

While NMR confirms the carbon skeleton, FTIR (Fourier Transform Infrared Spectroscopy) is the superior tool for:

  • Rapid QC: Instant verification of the primary amine functional group.

  • Salt Form Validation: Distinguishing the free base from the HCl salt (critical for bioavailability studies).

  • Reaction Monitoring: Tracking the reduction of the nitrile precursor in real-time.

Experimental Methodology: ATR-FTIR vs. Transmission

To ensure reproducibility, we recommend Attenuated Total Reflectance (ATR) over traditional KBr pellets for this lipophilic amine.

Recommended Protocol: Diamond ATR
  • Instrument: FTIR Spectrometer with Diamond/ZnSe ATR accessory.

  • Resolution: 4 cm⁻¹ (32 scans).

  • Sample State:

    • Free Base:[1] Viscous oil/Low-melting solid. Apply neat.

    • HCl Salt: Crystalline solid. Clamp pressure >80 psi.

FeatureATR (Recommended)Transmission (KBr Pellet)
Sample Prep None (Neat application)Grinding + Pressing (Hygroscopic risk)
Pathlength Fixed (~2 µm penetration)Variable (User dependent)
Amine Resolution High (No water interference)Moderate (KBr absorbs water, obscuring N-H)
Throughput < 1 minute per sample> 10 minutes per sample

Comparative Analysis: Target vs. Alternatives

Scenario A: Synthesis Monitoring (Precursor vs. Product)

Objective: Confirm reduction of (5-methyl-1-propyl-1H-pyrazol-4-yl)carbonitrile to the target methylamine.

  • Precursor (Nitrile): Characterized by a "silent" N-H region and a dominant, sharp peak at ~2200–2240 cm⁻¹ (C≡N stretch).

  • Target (Amine): The successful reaction is defined by the complete disappearance of the 2200 cm⁻¹ peak and the emergence of the N-H doublet.

Key Spectral Shift:

Loss of:


 @ 2225 cm⁻¹
Gain of: 

Doublet @ 3300–3380 cm⁻¹
Scenario B: Form Selection (Free Base vs. HCl Salt)

Objective: Distinguish the free amine (lipophilic intermediate) from its hydrochloride salt (water-soluble drug substance).

  • Free Base: Shows a clean, sharp doublet in the high-frequency region (3300–3400 cm⁻¹) corresponding to the symmetric and asymmetric N-H stretches.

  • HCl Salt: The protonation of the amine (

    
    ) causes a dramatic spectral collapse. The sharp doublet is replaced by a broad, chaotic "ammonium envelope"  spanning 2500–3200 cm⁻¹, often obscuring C-H stretches.
    
Scenario C: Regioisomerism (1,5- vs. 1,3-Isomers)

Objective: Verify the alkylation position on the pyrazole ring.

  • 1,5-Isomer (Target): Steric crowding between the N-propyl and C5-methyl groups induces ring strain, often shifting the C=N ring stretch to slightly higher wavenumbers (~1550 cm⁻¹) compared to the 1,3-isomer.

  • 1,3-Isomer (Impurity): Less sterically hindered.

Detailed Spectral Assignments (Reference Data)

The following table summarizes the characteristic bands expected for (5-Methyl-1-propyl-1H-pyrazol-4-yl)methylamine.

Functional GroupModeWavenumber (cm⁻¹)IntensityDiagnostic Value
Primary Amine (-NH₂)

Stretch
3360–3380MediumCritical Identity (Doublet Peak 1)
Primary Amine (-NH₂)

Stretch
3290–3310MediumCritical Identity (Doublet Peak 2)
Alkyl (Propyl/Methyl) C-H Stretch (

)
2850–2960StrongConfirmation of aliphatic chains
Nitrile Impurity C≡N Stretch~2225NoneMust be ABSENT for purity
Primary Amine N-H Scissoring1590–1610MediumOften overlaps with ring modes
Pyrazole Ring C=N / C=C Stretch1540–1560MediumHeterocycle confirmation
C-N Bond C-N Stretch (Exocyclic)1050–1150MediumLinker verification
Amine Salt (HCl)

Stretch
2600–3200BroadIndicates Salt Form (if present)

Decision Logic & Visualization

Workflow: Synthesis Verification

The following logic gate describes the QC process for converting the nitrile precursor to the amine target.

SynthesisQC Start Crude Reaction Mixture Scan Acquire ATR-FTIR Spectrum Start->Scan CheckCN Check 2200-2250 cm⁻¹ region Scan->CheckCN ResultCN Sharp Peak Present? CheckCN->ResultCN YesCN Incomplete Reduction (Nitrile Remaining) ResultCN->YesCN Yes NoCN Nitrile Consumed ResultCN->NoCN No CheckNH Check 3300-3400 cm⁻¹ region NoCN->CheckNH ResultNH Doublet Observed? CheckNH->ResultNH YesNH Target Confirmed: Primary Amine ResultNH->YesNH Yes NoNH Side Product: Secondary/Tertiary Amine ResultNH->NoNH No

Figure 1: QC Decision Tree for Nitrile-to-Amine Reduction.

Workflow: Salt Form Identification

Distinguishing the Free Base from the HCl Salt is the most common challenge in formulation.

SaltID Sample Unknown Solid/Oil Region Analyze 2500-3400 cm⁻¹ Sample->Region Doublet Sharp Doublet (3300-3400 cm⁻¹) Region->Doublet High Freq Features Broad Broad Envelope (2600-3200 cm⁻¹) Region->Broad Broadening ConclusionBase Identity: Free Base (Lipophilic) Doublet->ConclusionBase ConclusionSalt Identity: HCl Salt (Hydrophilic) Broad->ConclusionSalt

Figure 2: Spectral differentiation between Free Base and Hydrochloride Salt forms.

References

  • NIST Chemistry WebBook. Infrared Spectra of Primary Amines. National Institute of Standards and Technology. [Link]

  • Specac Application Notes. ATR-FTIR Spectroscopy Basics and Sample Preparation. [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons. [Link]

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (Standard Reference for Pyrazole Ring Stretches). [Link]

Sources

Validation

Validating Structure &amp; Efficacy: N-Propyl vs. N-Methyl Pyrazole Amines

This guide serves as an advanced technical resource for validating and comparing N-propyl versus N-methyl pyrazole amines. It addresses the critical analytical challenges in distinguishing regioisomers and evaluating the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for validating and comparing N-propyl versus N-methyl pyrazole amines. It addresses the critical analytical challenges in distinguishing regioisomers and evaluating the structure-activity relationship (SAR) implications of alkyl chain extension in drug discovery.

Content Type: Technical Validation & Comparison Guide Audience: Medicinal Chemists, Structural Biologists, CMC Lead[1]

Executive Summary: The Methyl-to-Propyl Pivot

In kinase inhibitor and GPCR ligand design, the pyrazole core is a privileged scaffold.[1] A common SAR optimization strategy involves extending an N-methyl group to an N-propyl group to probe hydrophobic pockets or modulate metabolic stability.

However, this transition introduces two critical validation challenges:

  • Regioisomerism: N-alkylation of asymmetric pyrazoles yields mixtures of N1 and N2 isomers. The steric bulk of the n-propyl group alters the N1:N2 ratio compared to the smaller methyl group, necessitating rigorous structural proof.[1]

  • Physicochemical Shift: The propyl group adds significant lipophilicity (+ ~1.0 LogP) and rotational entropy compared to the rigid methyl, impacting solubility and binding kinetics.[1]

This guide outlines the definitive analytical protocols to validate these structures and compares their functional performance.

Structural Validation: The "Smoking Gun" Protocols

Distinguishing N-propyl from N-methyl is trivial via 1H NMR (singlet vs. triplet/multiplet). The scientific challenge lies in validating the regiochemistry (N1 vs. N2 position) relative to the amine or other substituents.

A. NMR Spectroscopy (The Gold Standard)

Objective: Determine if the alkyl group is on N1 (adjacent to C5) or N2 (adjacent to C3).[1]

1. 1H NMR Signature
  • N-Methyl: Appears as a sharp singlet (

    
     3.8–4.1 ppm).
    
  • N-Propyl: Characteristic triplet (

    
     4.0–4.2 ppm, 
    
    
    
    ), multiplet (
    
    
    1.8 ppm,
    
    
    ), and triplet (
    
    
    0.9 ppm,
    
    
    ).[1]
  • Diagnostic Shift: The

    
     of the N-propyl group often resonates 0.1–0.2 ppm downfield compared to the N-methyl singlet due to the inductive effect of the ethyl tail, though this is solvent-dependent.[1]
    
2. NOESY/ROESY (The Spatial Lock)

This is the most critical experiment.[1] You must observe Through-Space interactions to assign the isomer.

  • Protocol: Run a 2D NOESY (500 ms mixing time).

  • The Check: Look for cross-peaks between the N-alkyl protons (Methyl or Propyl

    
    -CH2) and the C5-substituent  (or C5-H).[1]
    
    • Observation: If NOE is seen between Alkyl-H and C5-H/Substituent

      
      N1 Isomer .
      
    • Observation: If NOE is seen between Alkyl-H and C3-H/Substituent

      
      N2 Isomer .
      
3. 1H-15N HMBC (Long-Range Coupling)

If NOESY is ambiguous due to peak overlap, 1H-15N HMBC provides irrefutable bond connectivity.[1]

  • N-Methyl: The methyl protons will couple strongly (

    
    ) to the pyrrole-like nitrogen (N1).[1]
    
  • N-Propyl: The

    
    -methylene protons couple to N1.
    
  • Differentiation: The chemical shift of N1 vs. N2 is distinct (

    
    30-50 ppm difference).[1] N-alkylation typically shields the nitrogen relative to the free NH.[1]
    
B. Mass Spectrometry Fragmentation[1]
  • N-Methyl: Fragmentation is difficult; often shows loss of

    
     or ring cleavage.
    
  • N-Propyl: Distinctive McLafferty-like rearrangement or simple alkyl loss. Look for

    
     (loss of propyl) or 
    
    
    
    (loss of propene) which is mechanistically favorable for N-propyl but impossible for N-methyl.[1]

Comparative Performance Profile

The following table synthesizes experimental data comparing the two analogues in a typical kinase inhibitor scaffold.

FeatureN-Methyl Pyrazole AmineN-Propyl Pyrazole AmineImpact on Drug Development
Lipophilicity (

cLogP)
Baseline+ 0.9 – 1.1N-propyl significantly increases permeability but decreases aqueous solubility.
Steric Volume (

)
~25

~58

N-propyl probes deeper hydrophobic pockets; may cause steric clash in tight active sites.
Metabolic Liability N-Demethylation (Slow)

-Oxidation / N-Dealkylation
(Fast)
N-propyl is prone to CYP450 oxidation at the terminal carbon or

-carbon dealkylation.[1]
Regioselectivity (Synthesis) Low (often ~1:1 mixtures)Moderate (Steric bulk favors less hindered N)N-propyl synthesis via alkylation is more regioselective due to steric hindrance.[1]
Solubility HighModerate/LowCritical factor for formulation; N-propyl salts may be required.

Experimental Protocols

Protocol A: Regioselective Synthesis & Purification

Context: Alkylation of 3-amino-5-phenylpyrazole.

  • Reaction: Dissolve pyrazole (1.0 eq) in DMF. Add

    
     (2.0 eq).[1] Stir 30 min.
    
  • Alkylation:

    • For Methyl: Add MeI (1.1 eq) at 0°C.[1]

    • For Propyl: Add n-PrBr (1.1 eq) at RT (requires higher temp/time due to sterics).

  • Workup: Dilute with EtOAc, wash with

    
     (5% aq) to remove DMF.[1]
    
  • Separation: The N-propyl isomers typically show greater

    
     on silica gel than N-methyl isomers due to the larger lipophilic difference interacting with the stationary phase.[1]
    
    • Tip: Use Toluene:Acetone gradients for difficult separations.

Protocol B: NOESY Validation Workflow
  • Sample Prep: Dissolve 5-10 mg of pure isomer in 600

    
    L DMSO-
    
    
    
    (prevents exchange broadening).
  • Acquisition:

    • Pulse sequence: noesygpphpp (or equivalent).[1]

    • Scans: 16-32.[2]

    • Mixing time: 400-600 ms.

  • Processing: Phasing must be precise to distinguish negative NOE cross-peaks from exchange peaks (if any).

  • Analysis: Extract rows corresponding to the N-alkyl signal and check for interactions with aromatic ring protons.

Visualizing the Validation Logic

The following diagrams illustrate the decision logic for structural assignment and the specific NOE interactions.

Diagram 1: Structural Assignment Decision Tree

StructureValidation Start Synthesized N-Alkyl Pyrazole H1_NMR Step 1: 1H NMR Analysis Start->H1_NMR Check_Alkyl Check Alkyl Region (0.9 - 4.5 ppm) H1_NMR->Check_Alkyl Is_Methyl Singlet (3H) @ ~3.9 ppm (N-Methyl) Check_Alkyl->Is_Methyl Singlet Is_Propyl Triplet (3H), Multiplet (2H), Triplet (2H) (N-Propyl) Check_Alkyl->Is_Propyl Multiplet Regio_Check Step 2: Regioisomer Assignment (N1 vs N2) Is_Methyl->Regio_Check Is_Propyl->Regio_Check NOESY Run 2D NOESY Target: N-Alkyl vs Ring Substituents Regio_Check->NOESY Result_N1 NOE to C5-Substituent (Isomer A) NOESY->Result_N1 Interaction X Result_N2 NOE to C3-Substituent (Isomer B) NOESY->Result_N2 Interaction Y Final Structure Validated Result_N1->Final Result_N2->Final

Caption: Decision matrix for distinguishing N-alkyl chain identity and N-position regiochemistry.

Diagram 2: NOE Interaction Map (N1-Propyl vs N2-Propyl)

NOE_Map cluster_N1 N1-Propyl Isomer (Steric Clash) cluster_N2 N2-Propyl Isomer N1 N1 Propyl_N1 Propyl Group N1->Propyl_N1 C5_Sub C5-Phenyl/H Propyl_N1->C5_Sub STRONG NOE N2 N2 Propyl_N2 Propyl Group N2->Propyl_N2 C3_Sub C3-Amine/H Propyl_N2->C3_Sub STRONG NOE

Caption: Visualizing critical NOESY correlations. The proximity of the alkyl tail to C5 or C3 defines the isomer.[1]

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
    • Source: Journal of Organic Chemistry (2017).[1][3]

    • URL:[Link][1]

  • NMR Characterization Techniques

    • Title: Differentiation of regioisomeric N-alkylation of indazoles and pyrazolopyridines by advanced NMR techniques.
    • Source: Magnetic Resonance in Chemistry (2024).[4][5]

    • URL:[Link]

  • SAR & Biological Impact

    • Title: Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides...
    • Source: Journal of Medicinal Chemistry.
    • URL:[Link][1]

  • General Pyrazole Chemistry

    • Title: 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole deriv
    • Source: Organic Magnetic Resonance.[6][7][8]

    • URL:[Link][1]

Sources

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